(3-Methoxyphenyl)(piperazin-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZDOXRVWBCKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395212 | |
| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-89-7 | |
| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for producing (3-Methoxyphenyl)(piperazin-1-yl)methanone, a versatile intermediate in pharmaceutical research and development.[1] The document outlines two core methodologies: the acylation of piperazine with 3-methoxybenzoyl chloride and the amide coupling of 3-methoxybenzoic acid with piperazine. Included are detailed experimental protocols, a summary of quantitative data, and workflow visualizations to facilitate laboratory application.
Synthesis Pathways
Two principal routes for the synthesis of this compound are well-established in the literature. The choice of pathway often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Pathway 1: Acylation of Piperazine with 3-Methoxybenzoyl Chloride
This is a direct and widely utilized method involving the nucleophilic acyl substitution reaction between piperazine and 3-methoxybenzoyl chloride. The reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]
Reaction Scheme: 3-Methoxybenzoyl Chloride + Piperazine → this compound + HCl
Pathway 2: Amide Coupling of 3-Methoxybenzoic Acid and Piperazine
This alternative pathway involves the formation of an amide bond between 3-methoxybenzoic acid and piperazine. This reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling agent. Common coupling systems include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with 1-Hydroxybenzotriazole (HOBt).[4][5]
Reaction Scheme: 3-Methoxybenzoic Acid + Piperazine --(Coupling Agent)--> this compound + H₂O
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of piperazine amides from various sources. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.
| Product | Starting Materials | Coupling Method/Reagents | Solvent | Yield (%) | Reference |
| (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | 4-methoxybenzoic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 35 | [4] |
| (4-methoxyphenyl)(4-benzylpiperazin-1-yl)methanone | 4-methoxybenzoic acid and 1-benzylpiperazine | EDC.HCl, HOBt | DCM or DMF | 47 | [4] |
| (3,4-dihydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone | 3,4-dihydroxybenzoic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 10 | [4] |
| (4-hydroxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | Vanillic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 37 | [4] |
| N-(3-methoxyphenyl)piperazine | m-bromoanisole and piperazine | Palladium-catalyzed Buchwald-Hartwig amination | o-xylene | 96 | [6] |
Experimental Protocols
Protocol for Pathway 1: Acylation of Piperazine using 3-Methoxybenzoyl Chloride
This protocol is adapted from a general procedure for the acylation of piperazine derivatives.[2]
Materials:
-
Piperazine (or a suitable derivative such as benzylpiperazine)
-
3-Methoxybenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve piperazine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.05 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Wash the reaction mixture with water.
-
Dry the organic phase over sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude product.
-
Further purification can be achieved through column chromatography or recrystallization if necessary.
Protocol for Pathway 2: Amide Coupling of 3-Methoxybenzoic Acid and Piperazine
This protocol is based on a general procedure for the synthesis of aryl piperazine amides.[4]
Materials:
-
3-Methoxybenzoic acid
-
Piperazine
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-hydroxybenzotriazole hydrate (HOBt·xH₂O)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-methoxybenzoic acid (1.1 equivalents) in either dichloromethane or dimethylformamide.
-
Add EDC.HCl (1.1 equivalents) and HOBt·xH₂O (1.1 equivalents) to the solution.
-
Allow the activation reaction to proceed for 1 hour.
-
Add piperazine (1.0 equivalent) to the reaction vessel.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the appropriate solvent and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate the workflows for the two primary synthesis pathways.
Caption: Workflow for Acylation Pathway.
Caption: Workflow for Amide Coupling Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Presumed Mechanism of Action of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
(3-Methoxyphenyl)(piperazin-1-yl)methanone belongs to the arylpiperazine class of compounds, a scaffold known for its versatile interactions with various central nervous system (CNS) targets. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available literature, the pharmacological profile of its close analogs, particularly those containing the 3-methoxyphenylpiperazine moiety, strongly suggests a primary interaction with serotonergic and dopaminergic pathways. This technical guide consolidates the available data on these related compounds to infer a probable mechanism of action for this compound, focusing on its potential as a modulator of serotonin and dopamine receptors. The guide presents quantitative binding data for key analogs, detailed experimental protocols for relevant assays, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction
Arylpiperazine derivatives are a cornerstone in neuropharmacology, forming the structural basis for numerous approved and investigational drugs targeting a spectrum of neurological and psychiatric disorders. The (3-methoxyphenyl)piperazine core is a particularly privileged scaffold, frequently associated with high affinity for serotonin and dopamine receptors. Compounds incorporating this moiety have been explored for their potential as antidepressants, anxiolytics, and antipsychotics. This guide focuses on elucidating the likely mechanism of action of this compound by examining the pharmacology of its well-characterized structural relatives.
Inferred Mechanism of Action: Modulation of Serotonin and Dopamine Receptors
Based on the pharmacological profiles of structurally similar compounds, this compound is hypothesized to exert its effects primarily through the modulation of serotonin type 1A (5-HT1A) and dopamine D2/D3 receptors. The arylpiperazine moiety is a well-established pharmacophore for these receptors.
Interaction with Serotonin 5-HT1A Receptors
Many arylpiperazine derivatives act as agonists, partial agonists, or antagonists at 5-HT1A receptors. For instance, compounds like Bifeprunox, which contains a methoxyphenylpiperazine group, are potent 5-HT1A receptor agonists. Activation of 5-HT1A receptors is a key mechanism for anxiolytic and antidepressant effects. Presynaptic 5-HT1A autoreceptors regulate serotonin release, while postsynaptic receptors modulate neuronal excitability in regions like the hippocampus and cortex.
Interaction with Dopamine D2-like Receptors
The arylpiperazine scaffold is also a common feature in ligands targeting the dopamine D2-like receptor family (D2, D3, and D4). Bifeprunox, for example, is a partial agonist at the D2 receptor. This dual action as a dopamine system stabilizer allows for the modulation of dopamine activity, potentially reducing dopaminergic hyperactivity in some brain regions while enhancing it in others. This profile is characteristic of atypical antipsychotics, which aim to treat both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.
Quantitative Data for Key Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative arylpiperazine compounds with structural similarity to this compound. This data provides a quantitative basis for the inferred mechanism of action.
| Compound | Receptor | Assay Type | Ki (nM) | Species | Reference |
| Bifeprunox | 5-HT1A | Binding | 0.25 | Human | [1] |
| Bifeprunox | Dopamine D2 | Binding | 0.65 | Human | [1] |
| WAY-100135 | 5-HT1A | Binding | 34 (IC50) | Rat | [2] |
| N-Arylpiperazine Derivative (Compound 4) | Dopamine D3 | Binding | 0.118 | Not Specified | [3] |
| N-Arylpiperazine Derivative (Compound 4) | Dopamine D2 | Binding | 12.9 | Not Specified | [3] |
| WC-10 | Dopamine D3 | Binding | - | Human/Rat | [4] |
| WC-10 | Dopamine D2 | Binding | - | Human/Rat | [4] |
Note: Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher affinity/potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a compound's mechanism of action. Below are representative protocols for key in vitro assays used to determine the binding affinity and functional activity of ligands at serotonin and dopamine receptors.
Radioligand Binding Assay for 5-HT1A Receptors
This protocol is adapted from studies characterizing arylpiperazine derivatives.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 100 µL of membrane preparation.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the functional activity of a test compound at the D2 receptor.
Objective: To determine the potency (EC50 or IC50) of a test compound to inhibit cAMP production via D2 receptor activation.
Materials:
-
Cell Line: CHO or HEK293 cells co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Agonist: Quinpirole (a D2 receptor agonist).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Assay Medium: Serum-free cell culture medium.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).
-
Test Compound.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
To determine agonist activity, add serial dilutions of the test compound and incubate for 15-30 minutes. Then add a fixed concentration of forskolin and incubate for a further 15-30 minutes.
-
To determine antagonist activity, add serial dilutions of the test compound and incubate for 15-30 minutes. Then add a fixed concentration of a D2 agonist (e.g., quinpirole) followed by a fixed concentration of forskolin and incubate.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the data as a percentage of the forskolin-stimulated response and determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.
Visualizations
Signaling Pathways
The following diagrams illustrate the presumed signaling pathways modulated by this compound and its analogs.
Caption: Presumed 5-HT1A Receptor Signaling Pathway.
Caption: Presumed Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
Caption: General Workflow for Radioligand Binding Assays.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a comprehensive analysis of its structural analogs strongly suggests a multimodal interaction with the serotonergic and dopaminergic systems. The primary targets are likely to be the 5-HT1A and D2/D3 receptors. The provided quantitative data for related compounds and detailed experimental protocols offer a solid foundation for researchers to investigate this compound further. The presented signaling pathways and workflows serve as a visual guide for designing and interpreting future experiments aimed at definitively characterizing the pharmacological profile of this compound and its potential as a novel therapeutic agent for CNS disorders.
References
- 1. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]
- 4. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for (3-Methoxyphenyl)(piperazin-1-yl)methanone is limited in publicly available literature. This guide provides a comprehensive overview of the pharmacological profile of structurally related analogs, particularly those sharing the methoxyphenylpiperazine scaffold, to infer the likely biological activity of the title compound.
Introduction
The this compound core structure is a key pharmacophore found in a variety of centrally acting agents. Compounds incorporating the methoxyphenylpiperazine moiety have demonstrated significant interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[1] These interactions underpin their potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[2][3] This technical guide summarizes the available pharmacological data on close analogs, details the experimental methodologies used for their characterization, and visualizes the key signaling pathways and experimental workflows.
Inferred Pharmacological Profile
Based on the pharmacological profiles of its analogs, this compound is predicted to exhibit affinity for serotonin and dopamine receptors. The methoxy group's position on the phenyl ring (ortho, meta, or para) significantly influences receptor affinity and selectivity.
Serotonin Receptor Interactions
Analogs of this compound, particularly those with a 2-methoxyphenyl substitution, show high affinity for 5-HT1A receptors, often acting as partial agonists or antagonists.[2][4][5] Affinity for 5-HT2A and 5-HT7 receptors has also been reported, suggesting a multimodal serotonergic profile.[2][6]
Dopamine Receptor Interactions
The methoxyphenylpiperazine scaffold is a well-established component of ligands targeting D2-like dopamine receptors (D2, D3, and D4).[7][8][9] Many analogs exhibit high affinity for the D3 receptor, with varying degrees of selectivity over the D2 receptor.[10][11][12] This D3 receptor preference is a sought-after characteristic for novel antipsychotic and anti-addiction medications.
Quantitative Pharmacological Data of Analogs
The following tables summarize the receptor binding affinities (Ki) for various analogs of this compound. It is important to note that these are not data for the title compound itself but for structurally related molecules.
Table 1: Serotonin Receptor Binding Affinities of Methoxyphenylpiperazine Analogs
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [4] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [4] |
| (S)-WAY-100135 | 5-HT1A | (Selective antagonist) | [13] |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | (Partial agonist) | [2] |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT2A | (Antagonist) | [2] |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | High Affinity | [2] |
Table 2: Dopamine Receptor Binding Affinities of Methoxyphenylpiperazine Analogs
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2 vs D3) | Reference |
| WC-10 | D3 (human) | 1.2 | 66-fold for D3 | [10] |
| WC-10 | D3 (rat) | 3.9 | 40-fold for D3 | [10] |
| Compound 6a | D3 (human) | Nanomolar affinity | ~500-fold for D3 | [7] |
| ST 280 | D3 (human) | 0.5 | 153-fold for D3 | [8] |
| Compound 8d | D3 | 6.1 | >1000-fold for D3 | [11] |
| Compound 8j | D3 | 2.6 | >1000-fold for D3 | [11] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a target receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[16]
-
Assay Setup: Membranes are incubated with a specific radioligand (a radioactively labeled drug with known affinity for the receptor) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[16]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[16]
Functional Assays (cAMP Accumulation Assay)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common method.[17][18]
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of the test compound.
General Procedure for a Gi-coupled Receptor:
-
Cell Culture: Cells expressing the Gi-coupled receptor of interest are cultured in microplates.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Addition: The test compound is added at various concentrations.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[19][20]
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 or IC50 of the test compound.
Signaling Pathways
The primary signaling pathways likely modulated by this compound and its analogs involve G-protein coupled receptors.
5-HT1A Receptor Signaling (Gi-coupled)
Activation of the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
D2/D3 Receptor Signaling (Gi-coupled)
Similar to the 5-HT1A receptor, D2 and D3 dopamine receptors are also coupled to Gi proteins. Their activation inhibits adenylyl cyclase and reduces cAMP production.
In Vivo Pharmacological Models
To assess the potential antidepressant and antipsychotic effects of compounds like this compound, various animal models are employed.[21][22]
-
Forced Swim Test (FST): This is a common model to screen for antidepressant activity. A reduction in the immobility time of a rodent placed in an inescapable cylinder of water is indicative of an antidepressant-like effect.[2]
-
Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Disruption of PPI is a model of sensorimotor gating deficits observed in schizophrenia. The ability of a drug to restore PPI disrupted by a psychostimulant (like amphetamine or ketamine) is predictive of antipsychotic efficacy.[23]
-
Conditioned Avoidance Response (CAR): This model is used to predict the efficacy of antipsychotic drugs. The ability of a compound to suppress the avoidance response without impairing the escape response is characteristic of antipsychotic activity.
Conclusion
References
- 1. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 2. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. mdpi.com [mdpi.com]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 22. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 23. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methoxyphenyl)(piperazin-1-yl)methanone: A Core Scaffold in Modern Drug Discovery
(3-Methoxyphenyl)(piperazin-1-yl)methanone has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. While a singular, detailed historical account of its initial discovery is not prominently documented, its significance is underscored by its recurrent appearance in the development of compounds targeting the central nervous system, particularly for neurological and psychiatric disorders. This technical guide delves into the synthesis, key applications, and pharmacological relevance of this compound and its derivatives, providing researchers and drug development professionals with a comprehensive overview of its role in the pharmaceutical landscape.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically involves standard amidation reactions. A general approach entails the coupling of a substituted benzoic acid or its activated derivative (e.g., an acid chloride) with piperazine or a piperazine derivative.
General Synthetic Protocol:
A common synthetic route involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated and purified using standard techniques like extraction and column chromatography.
For the synthesis of more complex derivatives, this compound can serve as a key intermediate. For instance, it can be further functionalized by reacting the secondary amine of the piperazine ring with various electrophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H16N2O2 | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 100939-89-7 | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Drug Development
The this compound scaffold is a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Its structural features allow for modifications that can fine-tune selectivity and affinity for specific receptor subtypes.
Neurological and Psychiatric Disorders:
This chemical moiety is extensively utilized in the development of potential treatments for a range of neurological and psychiatric conditions. It is a key building block for compounds being investigated for their antidepressant and anxiolytic properties.[2] The ability of its derivatives to interact with neurotransmitter systems is a primary driver of this research.[2]
Derivatives of this compound have been explored as selective D3 dopamine receptor agonists, which have potential therapeutic applications in conditions like schizophrenia and Parkinson's disease.[3] Furthermore, modifications of the phenylpiperazine structure have led to the development of high-affinity and enantioselective D3 receptor antagonists.[4]
The serotonergic system is another major target. The 2-methoxyphenylpiperazine moiety, a close analog, is a well-established pharmacophore for 5-HT1A receptor ligands.[5][6] This has led to the design and synthesis of potent and selective 5-HT1A receptor ligands for potential use in treating anxiety and depression.[5]
Antimicrobial and Anticancer Activity:
Research has also extended into the realms of infectious diseases and oncology. Certain derivatives of the core structure have demonstrated antimicrobial activity.[7] For instance, some trimethoxyphenyl piperazine derivatives have shown moderate antibacterial and good antifungal activity.[7]
In the context of cancer research, a bromo-substituted analog, (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone, has exhibited cytotoxic effects against human prostate (DU-145) and breast (MCF-7) cancer cell lines, with IC50 values indicating significant inhibitory effects on cell proliferation.[3]
Experimental Protocols and Data
Synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine:
A solution of 1,3-dichloropropane (1.13 g, 10 mmol) in acetonitrile is added to a stirring solution of 1-(2-methoxyphenyl)-piperazine (1.28 g, 6.67 mmol) and K2CO3 (2.69 g, 20.00 mmol) in 25 mL of acetonitrile at 70 °C. The mixture is then refluxed for 14 hours. After cooling to room temperature, the solvent is removed under vacuum. The crude product is purified by column chromatography on silica gel.[5]
Table 2: Biological Activity of Selected this compound Derivatives
| Compound | Target | Activity | Cell Line | Reference |
| (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | - | Anticancer (Cytotoxicity) | DU-145 (prostate), MCF-7 (breast) | [3] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | High affinity ligand (Ki = 1.2 nM) | - | [5] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | High affinity ligand (Ki = 21.3 nM) | - | [5] |
Signaling Pathways and Logical Relationships
The pharmacological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For instance, compounds targeting the D3 dopamine receptor modulate downstream signaling cascades involved in neuronal function. Similarly, ligands for the 5-HT1A receptor influence serotonergic neurotransmission, which plays a crucial role in mood regulation.
Caption: General synthesis workflow for this compound and its derivatives.
Caption: Simplified signaling pathway for derivatives targeting dopamine and serotonin receptors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | Benchchem [benchchem.com]
- 4. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 6. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on (3-Methoxyphenyl)(piperazin-1-yl)methanone: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs. Among these, (3-Methoxyphenyl)(piperazin-1-yl)methanone and its analogs represent a significant class of compounds with broad pharmacological potential.[1] This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological significance of these compounds. It details experimental protocols for their synthesis and characterization, along with methodologies for assessing their biological activity, particularly their interactions with serotonin and dopamine receptors and their potential as anticancer agents. Quantitative data on the bioactivity of representative analogs are summarized, and key signaling pathways are visualized to elucidate their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the arylpiperazine framework.
Introduction
Arylpiperazine derivatives are a well-established and highly versatile class of compounds in drug discovery, known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs).[2] The this compound core is of particular interest due to its presence in molecules exhibiting high affinity for serotonin (5-HT) and dopamine (D) receptors.[3][4] This structural motif is a key pharmacophore that influences the affinity and selectivity of these compounds for their respective targets.[1] Modifications of the piperazine ring and the methoxyphenyl group have led to the development of a wide range of derivatives with diverse pharmacological profiles, including antidepressant, anxiolytic, antipsychotic, and anticancer activities.[1] Understanding the structure-activity relationships (SAR) and the underlying molecular mechanisms of these compounds is crucial for the rational design of new and more effective therapeutic agents.
Synthesis of this compound and its Analogs
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 1-(3-methoxyphenyl)piperazine, followed by its acylation.
Synthesis of 1-(3-methoxyphenyl)piperazine
A common method for the synthesis of 1-(3-methoxyphenyl)piperazine is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.
Experimental Protocol:
-
Materials:
-
Piperazine
-
m-Bromoanisole (3-bromoanisole)
-
Sodium tert-butoxide (NaOBut)
-
Palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand)
-
Anhydrous o-xylene
-
Nitrogen gas
-
-
Procedure:
-
To a 200 mL Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add piperazine (6 molar equivalents relative to m-bromoanisole) and sodium tert-butoxide (1.38 molar equivalents) dissolved in o-xylene (20 mL each).[5]
-
Add m-bromoanisole (1 molar equivalent) dissolved in o-xylene (20 mL) to the flask.[5]
-
Flush the flask with nitrogen for 20 minutes with stirring.[5]
-
Heat the mixture to 80°C.[5]
-
Prepare a solution of the palladium catalyst in o-xylene and add it dropwise to the reaction mixture.[5]
-
Heat the reaction mixture to 120°C and maintain this temperature for 3 hours with continuous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add 80 mL of water.[5]
-
Transfer the mixture to a separatory funnel and separate the organic phase.[5]
-
Extract the aqueous phase with o-xylene (40 mL).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by column chromatography or distillation to obtain 1-(3-methoxyphenyl)piperazine.[5]
-
Synthesis of this compound Analogs
The final step in the synthesis of the target compounds is the acylation of 1-(3-methoxyphenyl)piperazine with a suitable acyl chloride.
Experimental Protocol:
-
Materials:
-
1-(3-methoxyphenyl)piperazine
-
Aromatic acid chloride (e.g., 3-methoxybenzoyl chloride for the parent compound)
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve 1-(3-methoxyphenyl)piperazine (1 molar equivalent) and triethylamine (1.1 molar equivalents) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the aromatic acid chloride (1 molar equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.[6]
-
Biological Activity and Pharmacological Evaluation
Arylpiperazine derivatives, including those based on the this compound core, exhibit a wide range of biological activities. Their primary targets are often serotonin and dopamine receptors, but they have also shown promise as anticancer agents.
Interaction with Serotonin and Dopamine Receptors
These compounds are known to have high affinity for various serotonin receptor subtypes, particularly 5-HT1A, and dopamine D2-like receptors.[2][4] Their functional activity can range from agonism to antagonism, depending on the specific substitutions on the aryl and piperazine rings.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]-8-OH-DPAT)
-
Test compounds at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)
-
Non-specific binding determinator (e.g., 10 µM serotonin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Add the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin).
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticancer Activity
Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on their structural features. The following tables summarize representative quantitative data for this class of compounds.
Table 1: Binding Affinities (Ki, nM) of (3-Methoxyphenyl)piperazinyl Analogs for Serotonin and Dopamine Receptors
| Compound ID | R Group (Modification on Piperazine N4) | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |
| Analog 1 | -CH2CH2CH2-Adamantane | 1.2 | >1000 | |
| Analog 2 | -CH2CH2CH2-Memantine | 21.3 | >1000 | |
| Analog 3 | -butyl-indole-2-carboxamide | 13.7 | 1.58 | [3] |
| Analog 4 | -butyl-benzofuran-2-carboxamide | 217 | 11.2 | [3] |
Note: This table is illustrative and compiles data from different studies on related arylpiperazine structures. Direct comparison should be made with caution.
Table 2: Cytotoxicity (IC50, µM) of Arylpiperazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 43.4 | |
| Derivative B | MDA-MB-231 (Breast) | 35.1 | |
| Derivative C | HepG2 (Liver) | 22 | |
| Derivative D | Capan-1 (Pancreatic) | 1.4 | [6] |
Note: This table presents a selection of IC50 values for various arylpiperazine derivatives to demonstrate their potential anticancer activity.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its analogs are mediated through complex intracellular signaling cascades initiated by their interaction with GPCRs.
Serotonin 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to the modulation of various downstream effectors, including protein kinase A (PKA) and ion channels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound [4-(3-methoxybenzoyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone -... [chemdiv.com]
- 5. Buy (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (EVT-2594041) | 1323490-59-0 [evitachem.com]
- 6. Compound [4-(4-methoxybenzoyl)piperazin-1-yl](3-methoxyphenyl)methanone - Chemdiv [chemdiv.com]
Spectroscopic Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Summary of Expected Spectroscopic Data
Based on the analysis of structurally similar compounds and general principles of spectroscopy, the expected data for (3-Methoxyphenyl)(piperazin-1-yl)methanone are summarized below. These tables provide a predictive framework for researchers working with this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Aromatic (methoxyphenyl) | 6.8 - 7.4 | Multiplet |
| Piperazine (-CH₂-) | 2.8 - 4.0 | Multiplet |
| Piperazine (-NH) | 1.5 - 2.5 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (methoxyphenyl) | 110 - 160 |
| Methoxy (-OCH₃) | ~55 |
| Piperazine (-CH₂-) | 40 - 50 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (piperazine) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |
| C=O Stretch (amide) | 1630 - 1660 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (methoxy) | 1000 - 1300 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (Predicted) |
| Molecular Ion [M]⁺ | 220.12 |
| [M+H]⁺ | 221.13 |
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is typically used for piperazine-containing compounds.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the [M+H]⁺ ion.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
In Silico Modeling of (3-Methoxyphenyl)(piperazin-1-yl)methanone Receptor Binding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding profile of (3-Methoxyphenyl)(piperazin-1-yl)methanone. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from studies on structurally related methoxyphenylpiperazine analogs to predict its likely receptor targets and outline a robust computational workflow for its characterization. The primary focus is on potential interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, which are common targets for this chemical scaffold. This document details experimental protocols for molecular docking and molecular dynamics simulations, presents tabulated quantitative binding data from analogous compounds, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound belongs to the arylpiperazine class of compounds, a versatile scaffold frequently found in centrally active pharmaceuticals. Molecules incorporating the methoxyphenylpiperazine moiety are known to exhibit affinity for a range of neurotransmitter receptors, playing roles in the modulation of serotonergic, dopaminergic, and adrenergic signaling. Understanding the specific receptor binding profile of this compound is crucial for elucidating its potential pharmacological effects and therapeutic applications.
In silico modeling offers a powerful and resource-efficient approach to predict and analyze ligand-receptor interactions at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into binding poses, interaction energies, and the stability of the ligand-receptor complex, thereby guiding lead optimization and hypothesis-driven experimental work. This guide serves as a practical resource for researchers aiming to apply these computational methods to this compound and its derivatives.
Predicted Receptor Targets and Signaling Pathways
Based on the pharmacology of structurally similar methoxyphenylpiperazine derivatives, the primary predicted targets for this compound are aminergic GPCRs. The most likely candidates include:
-
Serotonin Receptors: Particularly the 5-HT1A and 5-HT2A subtypes.
-
Dopamine Receptors: Primarily the D2 and D3 subtypes.
-
Adrenergic Receptors: With a potential for interaction with α1-adrenergic receptor subtypes.
The activation or inhibition of these receptors triggers distinct intracellular signaling cascades that are fundamental to neuronal communication and physiological regulation.
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling pathway is associated with neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to the Gαi/o protein. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. This pathway is crucial in modulating neuronal excitability and neurotransmitter release. D2 receptors are key targets for antipsychotic medications.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gαq proteins. Upon activation, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is important for smooth muscle contraction and other physiological responses.
Quantitative Binding Data for Methoxyphenylpiperazine Analogs
The following tables summarize the in vitro receptor binding affinities (Ki or IC50 values) of various methoxyphenylpiperazine derivatives at the predicted target receptors. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class and for prioritizing in silico and in vitro experiments for this compound.
Table 1: Binding Affinities of Methoxyphenylpiperazine Analogs at Serotonin Receptors
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [1] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [1] |
| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 | [2] |
| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 | [2] |
| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT1A | Subnanomolar | [3] |
| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2A | 0.0224 | [3] |
| 6-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 301 (IC50) | [4] |
Table 2: Binding Affinities of Methoxyphenylpiperazine Analogs at Dopamine Receptors
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | D2 | High Affinity | [5][6] |
| N-Phenylpiperazine analog 3a | D2 | 349 | [7] |
| N-Phenylpiperazine analog 3a | D3 | 96 | [7] |
| (o-methoxyphenyl)piperazine derivative 42b | D2 | 0.4 | [6] |
| (o-methoxyphenyl)piperazine derivative 42c | D2 | 0.19 | [6] |
Table 3: Binding Affinities of Methoxyphenylpiperazine Analogs at Adrenergic Receptors
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Phenylpiperazine-Hydantoin Derivative 14 | α1 | 11.9 | [8] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | α1 | Variable Affinity | [5] |
| New (2-methoxyphenyl)piperazine derivatives (2a, 2c, 2f, 2g, 2h) | α1 | Devoid of antagonist activity | [9] |
Experimental Protocols for In Silico Modeling
A generalized workflow for the in silico analysis of this compound binding to its putative receptor targets is presented below. This protocol integrates molecular docking to predict binding modes and molecular dynamics simulations to assess the stability of the predicted complex.
Molecular Docking Protocol
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB). If an experimental structure is unavailable, a homology model can be constructed using a suitable template.
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH.
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different possible conformers of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.
-
Generate a docking grid box that encompasses the defined binding site.
-
Perform the docking calculation using software such as AutoDock Vina, Glide, or GOLD.
-
Analyze the resulting docking poses based on their scoring functions. The pose with the lowest binding energy is often considered the most favorable.
-
Visually inspect the top-ranked poses to assess the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.
-
Molecular Dynamics Simulation Protocol
-
System Setup:
-
Take the most promising ligand-receptor complex from the molecular docking study as the starting structure.
-
For membrane proteins like GPCRs, embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane.
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Run:
-
Perform an initial energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 310 K) while applying positional restraints to the protein and ligand.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the solvent and lipids to relax around the complex.
-
Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) without restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the ligand-receptor complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Investigate the persistence of key intermolecular interactions identified in the docking pose throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
-
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging data from structurally related analogs, it is predicted that this compound will primarily interact with serotonin, dopamine, and adrenergic receptors. The detailed experimental protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to computationally model these interactions. The provided quantitative data and signaling pathway visualizations serve as valuable resources for contextualizing and interpreting in silico findings. The application of these computational methodologies will be instrumental in elucidating the pharmacological profile of this compound and accelerating its potential development as a therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone, a key chemical intermediate, serves as a foundational scaffold in the synthesis of a multitude of pharmacologically active agents. While this compound itself has not been extensively profiled for direct biological activity, its integral role in the development of novel therapeutics, particularly for neurological disorders, strongly indicates the potential biological targets of its derivatives. This technical guide consolidates the available information on the downstream applications of this compound, thereby inferring its most probable biological targets. The primary focus lies on the serotonin 5-HT1A receptor and the dopamine D2/D3 receptors, for which numerous derivatives have shown significant affinity and functional activity.
This document provides a comprehensive overview of the quantitative data for representative compounds synthesized from this core structure, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows to aid researchers in drug discovery and development.
Inferred Biological Targets
Based on the extensive use of this compound as a synthetic precursor, its derivatives have been shown to potently and selectively interact with the following key central nervous system receptors:
-
Serotonin 5-HT1A Receptor: A G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition.[1] Ligands targeting this receptor are investigated for their potential as anxiolytics and antidepressants.
-
Dopamine D2 and D3 Receptors: These GPCRs are established targets for antipsychotic medications and are also explored for their role in substance abuse and Parkinson's disease.[2]
Quantitative Data for Representative Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of various derivatives synthesized using the this compound scaffold.
Table 1: Binding Affinities of 5-HT1A Receptor Ligands
| Compound | Modification from Core Structure | Receptor | Ki (nM) | Reference |
| Derivative 1 | Addition of a 1,2,3-benzotriazin-4-one moiety | Human 5-HT1A | 0.059 | [3] |
| Derivative 2 | N-alkylation with a tricyclo[3.3.1.13,7]decan-1-amine moiety | Human 5-HT1A | 1.2 | [4] |
| Derivative 3 | N-alkylation with a 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine moiety | Human 5-HT1A | 21.3 | [4] |
Table 2: Binding Affinities of Dopamine D2 and D3 Receptor Ligands
| Compound | Modification from Core Structure | Receptor | Ki (nM) | Selectivity (D2/D3) | Reference |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | N-alkylation and benzamide formation | Human D2 | ~72.4 | ~0.05 | [2] |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | Human D3 | ~3.8 | [2] | ||
| Cariprazine | Complex modification | Human D2L | 0.49 - 0.71 | ~0.1 | [5] |
| Cariprazine | Human D3 | 0.085 - 0.3 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel compounds derived from this compound.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.[1][6]
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Control: 10 µM Serotonin.
-
96-well plates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the radioligand (at a concentration close to its Kd), assay buffer, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubation: Add the membrane preparation to initiate the reaction. Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Dopamine D2/D3 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the functional potency of a test compound by quantifying its effect on forskolin-stimulated cAMP production in cells expressing D2 or D3 receptors.[5][7]
Materials:
-
Cell Line: HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Stimulant: Forskolin.
-
Test Compound: Serial dilutions of the compound of interest.
-
cAMP Detection Kit: (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Assay: Replace the culture medium with assay medium. Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a dopamine agonist plus serial dilutions of the test compound (for antagonist mode).
-
Stimulation: Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubation: Incubate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Signaling Pathways
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Dopamine D2/D3 Receptor Signaling.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Comprehensive Technical Guide to 1-(3-Methoxyphenyl)piperazine (CAS Number: 16015-71-7)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological activities of 1-(3-Methoxyphenyl)piperazine, a versatile piperazine derivative with significant potential in neuroscience research and drug development.
Physicochemical Properties
1-(3-Methoxyphenyl)piperazine is a piperazine derivative with the following key physicochemical properties, summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 16015-71-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | White to grey or pinkish crystalline powder or clear liquid | [1][3] |
| Melting Point | 201-204 °C | [1] |
| Boiling Point | 150 °C at 0.5 mmHg | [1][2] |
| Density | 1.114 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.5815 | [1][2] |
| Flash Point | 195 °F (91 °C) - closed cup | [2][3] |
| pKa | 8.98 ± 0.10 (Predicted) | [3] |
| Solubility | DMF: 10 mg/mLDMSO: 15 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 10 mg/mL | [3] |
| InChI Key | PZIBVWUXWNYTNL-UHFFFAOYSA-N | [2] |
| SMILES | COc1cccc(c1)N2CCNCC2 | [2] |
Synthesis of 1-(3-Methoxyphenyl)piperazine
A common and efficient method for the synthesis of 1-(3-Methoxyphenyl)piperazine involves the palladium-catalyzed arylation of piperazine with m-bromoanisole.
Experimental Protocol: Synthesis from m-Bromoanisole and Piperazine[4]
Materials:
-
m-Bromoanisole
-
Piperazine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium catalyst (e.g., a solution of a suitable palladium precursor and ligand)
-
o-Xylene (anhydrous)
-
Nitrogen gas
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Kjeldahl flask, dropping funnel, condenser)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 200 mL Kjeldahl flask equipped with a dropping funnel, a condenser, and a thermometer, add piperazine (22 g) and m-bromoanisole (7.99 g) each dissolved in 20 mL of o-xylene. Add sodium tert-butoxide (5.66 g) dissolved in 20 mL of o-xylene.
-
Inert Atmosphere: Flush the flask with nitrogen gas for approximately 20 minutes with stirring.
-
Reaction Initiation: Heat the reaction mixture to 80 °C. At this temperature, add the palladium catalyst solution dropwise from the dropping funnel.
-
Reaction Progression: After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture and add 80 mL of water. Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extraction: Extract the aqueous phase with 40 mL of o-xylene.
-
Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography. Gas chromatographic analysis can be used to determine the yield of N-(3-methoxyphenyl)piperazine.[4]
Biological Activity and Experimental Protocols
1-(3-Methoxyphenyl)piperazine exhibits a complex pharmacological profile, primarily interacting with several key neurotransmitter receptors in the central nervous system.
GABAA Receptor Modulation
1-(3-Methoxyphenyl)piperazine has been identified as an inhibitor of the human α1β2γ2 GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
This protocol is a general procedure for a competitive radioligand binding assay to determine the affinity of 1-(3-Methoxyphenyl)piperazine for the GABAA receptor.
Materials:
-
Rat brain membranes (or cell lines expressing the desired GABAA receptor subtype)
-
[³H]Muscimol (radioligand)
-
GABA (for determining non-specific binding)
-
1-(3-Methoxyphenyl)piperazine (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the membrane fraction.
-
Wash the membranes multiple times with the binding buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [³H]Muscimol, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of GABA (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, [³H]Muscimol, and varying concentrations of 1-(3-Methoxyphenyl)piperazine.
-
-
Incubate the plate at 4°C for a specified time (e.g., 45 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of 1-(3-Methoxyphenyl)piperazine to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin Receptor Interaction
1-(3-Methoxyphenyl)piperazine has been shown to interact with serotonin receptors, particularly the 5-HT1A subtype.[5] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of 1-(3-Methoxyphenyl)piperazine for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (or cell lines expressing the human 5-HT1A receptor)
-
[³H]8-OH-DPAT (radioligand)
-
Serotonin or a specific 5-HT1A agonist (for determining non-specific binding)
-
1-(3-Methoxyphenyl)piperazine (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.7)
-
Scintillation cocktail
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from rat hippocampus or a suitable cell line as described for the GABAA receptor assay.
-
Binding Assay:
-
Set up the assay in a 96-well plate with the following in triplicate:
-
Total Binding: Membrane preparation, [³H]8-OH-DPAT, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]8-OH-DPAT, and a high concentration of serotonin or a specific 5-HT1A agonist.
-
Competitive Binding: Membrane preparation, [³H]8-OH-DPAT, and varying concentrations of 1-(3-Methoxyphenyl)piperazine.
-
-
Incubate the plate at a specified temperature and duration (e.g., 30 minutes at 25°C).
-
-
Filtration and Washing: Rapidly filter and wash the samples as described previously.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values as described for the GABAA receptor assay.
Dopamine Receptor Interaction
1-(3-Methoxyphenyl)piperazine also demonstrates affinity for dopamine D2 and D3 receptors.[6] These are G-protein coupled receptors that play a crucial role in various neurological processes.
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 1-(3-Methoxyphenyl)piperazine for the dopamine D2 receptor.
Materials:
-
Rat striatal membranes (or cell lines expressing the human D2 receptor)
-
[³H]Spiperone or [³H]Raclopride (radioligand)
-
Haloperidol or another D2 antagonist (for determining non-specific binding)
-
1-(3-Methoxyphenyl)piperazine (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from rat striatum or a suitable cell line as previously described.
-
Binding Assay:
-
In a 96-well plate, combine the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a D2 antagonist.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of 1-(3-Methoxyphenyl)piperazine.
-
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
-
Filtration and Washing: Perform rapid filtration and washing as described in the previous protocols.
-
Quantification: Measure the bound radioactivity.
-
Data Analysis: Determine the IC50 and Ki values.
Receptor Binding Affinity Profile
The following table summarizes the reported binding affinities of 1-(3-Methoxyphenyl)piperazine for various neurotransmitter receptors.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | - | pIC50 = 8.87 | [7] |
| Dopamine D2 | Not Specified | Not Specified | - | - | [6] |
| Dopamine D3 | Not Specified | Rat cloned | - | - | [6] |
Note: Further research is required to obtain more comprehensive and directly comparable quantitative data for all target receptors.
Conclusion
1-(3-Methoxyphenyl)piperazine is a valuable research tool with a distinct pharmacological profile, demonstrating interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric conditions. The detailed synthesis and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. The elucidation of its precise mechanisms of action through the signaling pathways outlined will be crucial for advancing its development from a laboratory tool to a potential clinical candidate.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. | Sigma-Aldrich [merckmillipore.com]
- 3. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Methoxyphenyl Group in Piperazine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS). Within this broad class of compounds, the incorporation of a methoxyphenyl group has proven to be a particularly fruitful strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of the methoxyphenyl moiety in piperazine derivatives, with a focus on their interactions with key G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships (SAR), experimental methodologies, and the underlying signaling pathways.
The Methoxyphenyl Group: A Key Modulator of Receptor Affinity and Selectivity
The methoxyphenyl group, when attached to the piperazine core, significantly influences the ligand's ability to bind to and differentiate between various receptor subtypes. Its position on the phenyl ring (ortho, meta, or para) and its electronic properties play a crucial role in defining the pharmacological profile of the derivative.
Influence on Serotonin Receptor Ligands
Methoxyphenylpiperazine derivatives have been extensively studied as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in anxiety, depression, and psychosis.
The ortho-methoxyphenylpiperazine (oMeOPP) moiety is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[1][2] The methoxy group at the ortho position is thought to engage in specific interactions within the receptor's binding pocket, contributing to potent binding.[3] For instance, novel 2-(methoxyphenyl)piperazine derivatives have been synthesized that bind to 5-HT1A receptors with high affinity (Ki values in the low nanomolar range) and exhibit reduced activity at α1-adrenergic receptors, a common off-target that can lead to side effects.[2] The length of the alkyl chain connecting the piperazine to other molecular fragments is also critical, with a four-carbon chain often being optimal for 5-HT1A affinity.[2]
Influence on Dopamine Receptor Ligands
The methoxyphenyl group is also integral to the design of ligands targeting dopamine D2 and D3 receptors, which are key targets for antipsychotic medications. The position of the methoxy group can influence both affinity and selectivity between these two highly homologous receptors. For example, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, the 2-methoxyphenyl moiety was a key feature in derivatives showing high affinity and selectivity for the D3 receptor over the D2 receptor.[3] Docking studies suggest that the methoxyphenyl group interacts with critical residues in transmembrane domains 5 and 6 of the D3 receptor.[3]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize key quantitative data from various studies, highlighting the impact of the methoxyphenyl group and other structural modifications on receptor binding affinities.
| Compound ID | Modification | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Series 1: 2-(methoxyphenyl)piperazine Derivatives | ||||
| 2a | cis-bicyclo[3.3.0]octane amide | 5-HT1A | 0.12 | [2] |
| 2c | cis-bicyclo[3.3.0]octane amide | 5-HT1A | 0.25 | [2] |
| 2f | norbornane amide | 5-HT1A | 0.63 | [2] |
| 2g | norbornane amide | 5-HT1A | 0.41 | [2] |
| 2h | norbornene amide | 5-HT1A | 0.29 | [2] |
| NAN-190 (Reference) | - | 5-HT1A | 1.2 | [2] |
| Series 2: 1-cinnamyl-4-(2-methoxyphenyl)piperazines | ||||
| Derivative 1 | Unsubstituted cinnamyl | D2 | High Affinity | [3] |
| 5-HT1A | Low to Moderate Affinity | [3] | ||
| 5-HT2A | Low to Moderate Affinity | [3] | ||
| α1-adrenergic | Variable Affinity | [3] | ||
| Series 3: N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine Derivatives | ||||
| Fumarate Salt (8) | Adamantanamine moiety | 5-HT1A | 1.2 | [4] |
| Fumarate Salt (10) | Memantine moiety | 5-HT1A | 21.3 | [4] |
| 5-CT (Reference) | - | 5-HT1A | 0.5 | [4] |
Signaling Pathways and Experimental Workflows
The development of novel methoxyphenylpiperazine derivatives involves a systematic workflow from synthesis to comprehensive biological evaluation. The ultimate goal is to understand how these compounds modulate specific signaling pathways to achieve a therapeutic effect.
GPCR Signaling Pathways
Methoxyphenylpiperazine derivatives primarily target GPCRs, which transduce extracellular signals into intracellular responses through heterotrimeric G proteins and β-arrestins.[5][6]
-
5-HT1A Receptor Signaling: The 5-HT1A receptor typically couples to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with the anxiolytic and antidepressant effects of 5-HT1A agonists.
-
Dopamine D2/D3 Receptor Signaling: D2 and D3 receptors also couple to Gi/o proteins, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP.[7] This signaling is central to the mechanism of action of antipsychotic drugs.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Models: (3-Methoxyphenyl)(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo experimental data for (3-Methoxyphenyl)(piperazin-1-yl)methanone is limited in publicly available literature. The following application notes and protocols are based on the pharmacological profile of structurally related phenylpiperazine compounds and serve as a representative guide for designing and conducting in vivo rodent studies.
Introduction
This compound is a piperazine derivative with potential applications in the development of novel therapeutics for neurological and psychiatric disorders.[1] Structurally related compounds, such as 1-(3-methoxyphenyl)piperazine, have been investigated for their interaction with neurotransmitter systems, suggesting that this compound may also exhibit activity at these targets.[1] Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors, which are key targets in the treatment of depression, anxiety, and psychosis.[2] Therefore, in vivo rodent models are essential for characterizing the pharmacological, behavioral, and pharmacokinetic profile of this compound.
Predicted Mechanism of Action
Based on the pharmacology of analogous compounds, this compound is predicted to primarily interact with serotonin and dopamine receptors. Many arylpiperazines exhibit a strong affinity for serotonin receptors, particularly the 5-HT1A subtype, and varying affinities for dopamine D2 and D3 receptors.[3] The methoxy group on the phenyl ring is a common feature in many psychoactive compounds and can influence receptor binding and metabolic stability. The metabolism of similar piperazine compounds in rats has been documented, primarily involving O-demethylation.[4][5][6]
Signaling Pathway Diagram
Caption: Predicted interaction of the compound with dopaminergic and serotonergic pathways.
Experimental Protocols
The following are representative protocols for assessing the in vivo effects of this compound in rodent models. Doses and administration routes should be determined through dose-range finding studies.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The FST is a common behavioral test to screen for antidepressant-like effects.[7]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Experimental Groups:
-
Vehicle control
-
Positive control (e.g., Imipramine, 20 mg/kg)
-
This compound (e.g., 1, 5, 10 mg/kg)
-
-
Procedure:
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total test duration is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Analyze the duration of immobility using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Assessment of Anxiolytic/Anxiogenic-like Activity: Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents.
-
Animals: Male Wistar rats (250-300 g).
-
Housing: Same as for FST.
-
Drug Preparation and Groups: Similar to FST, with dose adjustments as necessary for rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer the compound or vehicle i.p. 30 minutes before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using one-way ANOVA or a Kruskal-Wallis test, depending on the data distribution.
Assessment of Locomotor Activity: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and can help rule out confounding effects of sedation or hyperactivity in other behavioral tests.
-
Animals: Male C57BL/6 mice or Wistar rats.
-
Housing: Same as above.
-
Drug Preparation and Groups: Same as above.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape.
-
Procedure:
-
Administer the compound or vehicle i.p. 30 minutes before the test.
-
Place the animal in the center of the open field.
-
Record locomotor activity (total distance traveled, velocity, time spent in the center vs. periphery) for 15-30 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the total distance traveled and other parameters using one-way ANOVA.
Experimental Workflow Diagram
Caption: A general workflow for in vivo rodent studies of a novel psychoactive compound.
Quantitative Data Summary
The following table presents hypothetical data based on expected outcomes for a compound with mixed serotonergic and dopaminergic activity. This data is for illustrative purposes only.
| Test | Parameter | Vehicle | Compound (1 mg/kg) | Compound (5 mg/kg) | Compound (10 mg/kg) |
| Forced Swim Test | Immobility Time (s) | 120 ± 10 | 110 ± 12 | 85 ± 9 | 70 ± 8** |
| Elevated Plus Maze | % Time in Open Arms | 30 ± 5 | 35 ± 6 | 45 ± 7 | 32 ± 5 |
| Open Field Test | Total Distance (m) | 50 ± 8 | 48 ± 7 | 45 ± 6 | 30 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Interpretation of Hypothetical Data:
-
FST: A dose-dependent decrease in immobility time suggests a potential antidepressant-like effect.
-
EPM: An increase in the time spent in the open arms at the 5 mg/kg dose suggests an anxiolytic-like effect at this dose, with a potential return to baseline or anxiogenic effect at the higher dose.
-
OFT: A significant decrease in locomotor activity at the highest dose (10 mg/kg) suggests potential sedative effects, which could be a confounding factor in the interpretation of the FST results at this dose.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of this compound in rodent models. Given its structural similarity to other psychoactive phenylpiperazines, a thorough investigation into its effects on behaviors related to depression and anxiety is warranted. Researchers should begin with dose-finding studies and proceed with a battery of behavioral tests, such as the FST, EPM, and OFT, to build a comprehensive pharmacological profile of the compound. Subsequent studies could explore receptor occupancy, pharmacokinetic/pharmacodynamic relationships, and efficacy in more complex disease models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Behavioral Phenotyping in Rats and Mice [labome.com]
Application Notes and Protocols for the Quantification of (3-Methoxyphenyl)(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone, also known as 1-(3-methoxybenzoyl)piperazine, is a chemical compound containing a piperazine ring linked to a methoxyphenyl group. As a member of the arylpiperazine class, it shares structural similarities with various psychoactive substances and pharmaceutical compounds. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, to support research, drug development, and forensic analysis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
A variety of chromatographic techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely available and robust technique suitable for the analysis of bulk materials and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for the quantification of the analyte in complex biological matrices such as plasma and urine.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of piperazine derivatives.[6]
Data Presentation: Quantitative Parameters
The following tables summarize typical validation parameters for the analytical methods described. These values are representative and should be established for the specific analyte and matrix in the user's laboratory.
Table 1: HPLC-UV Method - Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method - Typical Performance Characteristics for Biological Samples
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Table 3: GC-MS Method - Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | ± 20% |
| Precision (%RSD) | < 20% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the quantification of this compound in bulk powder or pharmaceutical formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
-
Mobile Phase: A: 10 mM Ammonium acetate in water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Protocol 2: Quantification in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a sensitive and selective method for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation
-
LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. LC-MS/MS Conditions
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For this compound (MW: 220.27), a potential precursor ion would be [M+H]+ at m/z 221.3. Product ions would need to be determined experimentally.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the screening and quantification of this compound, particularly in seized materials.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (GC grade)
-
Methanol (GC grade)
-
Internal Standard (e.g., a structurally similar compound not expected in the sample)
2. Instrumentation
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined from its mass spectrum.
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of the reference standard and internal standard in methanol. Create calibration standards by diluting the stock solutions in acetonitrile.
-
Sample Solution: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Add the internal standard.
5. Data Analysis
-
Qualitative Analysis: Identify the analyte by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantitative Analysis: In SIM mode, monitor characteristic ions for the analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
References
Application Notes and Protocols for (3-Methoxyphenyl)(piperazin-1-yl)methanone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of (3-Methoxyphenyl)(piperazin-1-yl)methanone in cell culture experiments. This compound is a versatile chemical intermediate utilized in the synthesis of bioactive molecules targeting neurological disorders.[1][2]
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(3-Methoxybenzoyl)piperazine |
| CAS Number | 100939-89-7 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Off-white powder[1][2] |
| Storage | Store at 0-8°C[1][2] |
Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Soluble | May be used as an alternative solvent. |
| Water | Low | Not recommended for initial stock preparation. |
| PBS (pH 7.2) | Very Low | Final working concentrations should have minimal DMSO. |
Note: The solubility should be empirically determined for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 2.20 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To dilute the primary stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in the cell culture to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this working solution to your cell culture wells to achieve the final target concentration. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium in a well will result in a final concentration of 1 µM.
-
-
Application to Cells: Add the freshly prepared working solutions to your cell cultures and incubate for the desired experimental duration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Experimental Workflows
This compound and related compounds are being investigated for their potential in treating neurological disorders, suggesting interactions with neurotransmitter systems.[1][2] Some similar piperazine compounds have been shown to interact with serotonergic, dopaminergic, and adrenergic pathways.[5][6]
Caption: Hypothetical signaling pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-Methoxyphenyl)(piperazin-1-yl)methanone in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone and its derivatives represent a versatile chemical scaffold with significant applications in neuroscience research.[1][2][3] This class of compounds has been instrumental in the development of novel therapeutic agents targeting neurological and psychiatric disorders, including depression and anxiety.[2][3] The core structure, featuring a methoxyphenyl group linked to a piperazine ring, serves as a key pharmacophore for interacting with various G-protein coupled receptors (GPCRs) in the central nervous system.
These application notes provide an overview of the utility of this compound derivatives as modulators of key neurotransmitter systems, with a focus on their interactions with serotonin 5-HT1A and dopamine D3 receptors. Detailed protocols for relevant in vitro assays are provided to facilitate the screening and characterization of these and similar compounds.
Target Receptors and Signaling Pathways
Derivatives of this compound have shown significant activity at serotonin 5-HT1A and dopamine D3 receptors, both of which are critical targets in neuropharmacology.
Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability.
References
Application Notes and Protocols for High-Throughput Screening of (3-Methoxyphenyl)(piperazin-1-yl)methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone and its analogs represent a chemical scaffold with significant potential for modulating key targets in the central nervous system (CNS). This class of compounds frequently exhibits activity at G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as monoamine transporters. High-throughput screening (HTS) is a critical step in the early-stage drug discovery process to efficiently identify and characterize promising lead compounds from a library of such analogs.
These application notes provide a comprehensive overview of relevant HTS assays and detailed protocols for screening this compound analogs. The focus is on identifying compounds that interact with serotonin receptors, dopamine receptors, and monoamine oxidases, which are key targets in the etiology of various neurological and psychiatric disorders.
Target Rationale
The arylpiperazine moiety is a well-established pharmacophore that targets a range of biogenic amine receptors and transporters. Based on the structure of this compound, the primary targets for HTS campaigns include:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Arylpiperazines are known to have high affinity for various 5-HT receptor subtypes. Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.
-
Dopamine Receptors (e.g., D2): The piperazine core can also interact with dopamine receptors, making these compounds relevant for antipsychotic and other CNS drug discovery programs.
-
Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO enzymes, which are responsible for the degradation of monoamine neurotransmitters, is a validated strategy for the treatment of depression and Parkinson's disease.
Data Presentation
The following tables present representative quantitative data from high-throughput screening assays for a hypothetical library of this compound analogs. This data is for illustrative purposes to demonstrate the expected outcomes and data structure from the described assays.
Table 1: Representative HTS Data for 5-HT1A Receptor Binding Affinity (Fluorescence Polarization)
| Compound ID | Structure | Ki (nM) | Selectivity vs. D2 |
| MMPM-001 | This compound | 150 | 10-fold |
| MMPM-002 | Analog with ethyl substitution on piperazine | 75 | 25-fold |
| MMPM-003 | Analog with fluoro substitution on phenyl ring | 25 | 50-fold |
| MMPM-004 | Analog with chloro substitution on phenyl ring | 30 | 45-fold |
| MMPM-005 | Analog with methyl substitution on phenyl ring | 90 | 15-fold |
Table 2: Representative HTS Data for Dopamine D2 Receptor Binding Affinity (Radioligand Binding)
| Compound ID | Structure | Ki (nM)[1] |
| MMPM-001 | This compound | 1500 |
| MMPM-002 | Analog with ethyl substitution on piperazine | 1875 |
| MMPM-003 | Analog with fluoro substitution on phenyl ring | 1250 |
| MMPM-004 | Analog with chloro substitution on phenyl ring | 1350 |
| MMPM-005 | Analog with methyl substitution on phenyl ring | 1350 |
Table 3: Representative HTS Data for Monoamine Oxidase Inhibition (Fluorometric Assay)
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| MMPM-001 | This compound | >100 | >100 |
| MMPM-006 | Analog with amine-containing side chain | 15 | 85 |
| MMPM-007 | Analog with heterocyclic substitution | 5 | 50 |
| MMPM-008 | Analog with altered linker length | 25 | 120 |
| MMPM-009 | Analog with bulky aromatic substitution | >100 | 75 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for 5-HT1A Receptor Binding
This protocol describes a homogeneous, non-radioactive assay to screen for compounds that bind to the 5-HT1A receptor in a high-throughput format.[2][3][4]
1. Materials and Reagents:
-
5-HT1A Receptor: Purified, stabilized human 5-HT1A receptor.
-
Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Control Ligand: Unlabeled 5-HT1A agonist/antagonist for positive control.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: A fluorescence polarization-capable plate reader.
2. Procedure:
-
Prepare a dilution series of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compounds or control ligand to the wells of the 384-well plate.
-
Add 10 µL of the fluorescent ligand solution (at 2x the final concentration) to each well.
-
Add 5 µL of the 5-HT1A receptor solution (at 4x the final concentration) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for the fluorophore.
3. Data Analysis:
-
The fluorescence polarization (mP) values are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol outlines a cell-based functional assay to identify compounds that modulate Gq-coupled receptors by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fluo-4 AM.[5][6][7]
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum and antibiotics.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound analogs in DMSO.
-
Control Agonist: A known 5-HT2A receptor agonist (e.g., Serotonin).
-
Microplates: Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescent Plate Reader: A plate reader with kinetic reading capabilities and equipped for bottom-reading fluorescence.
2. Procedure:
-
Seed the cells into the microplates and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add assay buffer containing the test compounds or control agonist to the wells.
-
Immediately place the plate in the fluorescent plate reader and measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) kinetically over a period of 1-3 minutes.
3. Data Analysis:
-
The change in fluorescence intensity over time is measured.
-
The peak fluorescence response is plotted against the logarithm of the compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to screen for inhibitors of MAO-A and MAO-B in a high-throughput format. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.[1][8][9]
1. Materials and Reagents:
-
MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B.
-
MAO Substrate: A suitable substrate for both enzymes (e.g., p-tyramine).
-
Horseradish Peroxidase (HRP):
-
Fluorescent Probe: A probe that fluoresces in the presence of H2O2 and HRP (e.g., Amplex Red).
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Test Compounds: this compound analogs in DMSO.
-
Control Inhibitors: A known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., pargyline).
-
Microplates: Black 96- or 384-well microplates.
-
Fluorescence Plate Reader:
2. Procedure:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the test compounds or control inhibitors to the wells of the microplate.
-
Add the MAO-A or MAO-B enzyme to the wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Excitation: ~530-560 nm, Emission: ~590 nm).
3. Data Analysis:
-
The fluorescence intensity is proportional to the amount of H2O2 produced and thus to the MAO activity.
-
The percent inhibition for each compound concentration is calculated relative to the uninhibited control.
-
The percent inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: High-throughput screening workflow for arylpiperazine analogs.
Caption: Simplified 5-HT1A receptor signaling cascade.
Caption: Simplified 5-HT2A receptor signaling cascade.
References
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.r-project.org [journal.r-project.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. youtube.com [youtube.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Development of Novel Therapeutics with a (3-Methoxyphenyl)(piperazin-1-yl)methanone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-Methoxyphenyl)(piperazin-1-yl)methanone scaffold is a versatile chemical framework with significant potential in the development of novel therapeutics, particularly for neurological and psychiatric disorders. Its inherent structural features allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. This document provides detailed application notes, experimental protocols, and supporting data to guide researchers in leveraging this scaffold for the discovery and development of new drug candidates. Derivatives of this scaffold have shown promise as antidepressants, anxiolytics, and potential treatments for conditions like Parkinson's disease and schizophrenia.[1]
Therapeutic Applications
Compounds incorporating the this compound core have been primarily investigated for their modulatory effects on the central nervous system (CNS). Key therapeutic areas of interest include:
-
Depression and Anxiety: Many derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype, which is a well-established target for anxiolytic and antidepressant drugs.
-
Schizophrenia and Psychosis: The scaffold has been utilized to develop potent antagonists and partial agonists for dopamine D2 and D3 receptors, which are crucial targets in the management of psychosis.
-
Parkinson's Disease: Selective dopamine D3 receptor agonists based on this scaffold are being explored for their potential to alleviate motor symptoms and other complications associated with Parkinson's disease.
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro pharmacological data for representative compounds featuring the this compound scaffold, highlighting their affinity and functional activity at key CNS targets.
Table 1: Dopamine Receptor Binding Affinity and Functional Activity
| Compound ID | R Group Modification | Target | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy (vs. Dopamine) |
| Compound A | 4-phenylbutyl | D2 | Binding | 15.3 | - | - |
| Compound B | 4-(4-chlorophenyl)butyl | D2 | Binding | 8.7 | - | - |
| Compound C | 4-(2,3-dichlorophenyl)piperazin-1-yl)-N-methylbutanamide | D2 | Functional (cAMP) | - | 120 | 60 (Partial Agonist) |
| Compound D | 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-3-yl)benzamide | D3 | Binding | 0.8 | - | - |
| Compound E | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | D3 | Binding | 0.5 | - | - |
Table 2: Serotonin Receptor Binding Affinity and Functional Activity
| Compound ID | R Group Modification | Target | Assay Type | Ki (nM) | IC50 (nM) | Functional Effect |
| Compound F | N-(tricyclo[3.3.1.13,7]decan-1-yl)propyl | 5-HT1A | Binding | 1.2 | - | - |
| Compound G | 5-(pentyloxy)-4,7-dimethyl-2H-chromen-2-one | 5-HT1A | Functional (GTPγS) | - | 29.4 | Antagonist |
| Compound H | 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | Binding | - | 6155 | - |
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Serotonin Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of novel compounds based on the this compound scaffold.
General Synthesis Protocol for this compound Derivatives
This protocol describes a general method for the synthesis of derivatives of the core scaffold.
Caption: General Synthesis Workflow.
Materials:
-
1-(3-Methoxyphenyl)piperazine
-
Desired carboxylic acid or acyl chloride
-
Coupling agents (e.g., EDC, HOBt) or base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for work-up (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
If starting from a carboxylic acid: Dissolve the carboxylic acid (1.0 eq), 1-(3-Methoxyphenyl)piperazine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
If starting from an acyl chloride: Dissolve 1-(3-Methoxyphenyl)piperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C and add the acyl chloride (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand: [3H]-Spiperone
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Test compounds at various concentrations
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM) to all wells.
-
Add 100 µL of the D2 receptor membrane preparation (10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Serotonin 5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)
This protocol measures the ability of test compounds to stimulate G-protein activation via the 5-HT1A receptor.
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
[35S]GTPγS
-
GDP
-
Non-specific binding control: unlabeled GTPγS (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Test compounds at various concentrations
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer or test compound dilution.
-
Add 20 µL of the 5-HT1A receptor membrane preparation (5-10 µg protein/well).
-
Add 20 µL of [35S]GTPγS (final concentration ~0.1 nM) and 20 µL of GDP (final concentration 10 µM).
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Determine the EC50 and maximal stimulation (Emax) for each test compound.
In Vivo Animal Models: Forced Swim Test (Depression Model)
The forced swim test is a common behavioral assay to assess antidepressant-like activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound and vehicle
-
Cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm
-
Video recording and analysis software
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those required to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
In Vivo Animal Models: MPTP-Induced Model of Parkinson's Disease
This neurotoxin-based model is used to evaluate the efficacy of compounds in alleviating parkinsonian motor deficits.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound and vehicle
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Allow the mice to develop parkinsonian symptoms over 7 days.
-
Treatment: Administer the test compound or vehicle daily for a specified period (e.g., 14 days).
-
Behavioral Assessment:
-
Rotarod Test: Place the mice on a rotating rod with accelerating speed and record the latency to fall. An increase in latency indicates improved motor coordination.
-
Open Field Test: Place the mice in an open arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration. An increase in activity suggests a reduction in akinesia.
-
-
Neurochemical Analysis (optional): At the end of the study, sacrifice the animals and measure dopamine and its metabolite levels in the striatum using HPLC to assess neuroprotection or restoration of dopaminergic function.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of CNS disorders. The information and protocols provided herein are intended to serve as a comprehensive guide for researchers in this field, from initial synthesis and in vitro characterization to in vivo efficacy testing. By systematically exploring the structure-activity relationships and pharmacological properties of derivatives of this scaffold, new and improved drug candidates with significant therapeutic potential can be identified and advanced.
References
Application Notes and Protocols for (3-Methoxyphenyl)(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a methoxyphenyl group attached to a piperazine ring via a carbonyl linker, serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a particular focus on the development of agents targeting the central nervous system (CNS).
The piperazine moiety is a well-established pharmacophore in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and for improving the physicochemical properties of drug candidates, such as solubility. The methoxyphenyl group can also play a key role in receptor binding and can be a site for further chemical modification.
Derivatives of this compound have shown significant potential in the development of novel therapeutics for neurological and psychiatric disorders, including depression, anxiety, and psychosis. These compounds often exhibit high affinity for key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.
Application Notes
This compound is primarily utilized as a building block in the synthesis of more complex molecules through modification of the secondary amine on the piperazine ring. The most common synthetic transformation is N-alkylation or N-acylation to introduce various substituents, thereby modulating the pharmacological activity of the resulting compounds.
Key Applications:
-
Synthesis of Serotonin and Dopamine Receptor Ligands: This intermediate is extensively used to synthesize ligands with high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2, D3).[1] These receptors are critical targets for the treatment of depression, anxiety, schizophrenia, and Parkinson's disease.
-
Development of Antidepressants and Anxiolytics: The structural motif of this compound is found in several compounds with potential antidepressant and anxiolytic properties. The piperazine core can be functionalized to interact with specific subtypes of serotonin receptors, leading to the desired therapeutic effects.
-
Probes for Receptor Function Studies: Labeled derivatives of this intermediate can be synthesized to serve as radioligands or fluorescent probes for studying the distribution and function of CNS receptors in vitro and in vivo.
-
Structure-Activity Relationship (SAR) Studies: The ease of modification of the piperazine nitrogen allows for the systematic exploration of the chemical space around this core structure. This facilitates the generation of libraries of related compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following table summarizes the binding affinities of various derivatives synthesized from piperazine-based intermediates, including those structurally related to this compound, for key CNS receptors. This data is essential for understanding the structure-activity relationships and for guiding the design of new compounds.
| Compound ID | R-Group on Piperazine Nitrogen | Target Receptor | Binding Affinity (Ki, nM) |
| 1 | N-(3-propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2[2][3] |
| 2 | N-(3-propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3[2][3] |
| trans-8a | trans-4-(2-pyridinyl)cyclohexyl | 5-HT1A | 0.028[4] |
| trans-8a | trans-4-(2-pyridinyl)cyclohexyl | D2 | 2194[4] |
| 2a | cis-bicyclo[3.3.0]octane derivative | 5-HT1A | 0.12-0.63[5] |
| Compound 1 | 2-(4-(4-phenylpiperazin-1-yl)ethanone) | σ1 | 3.2[6] |
| Compound 4 | (where piperidine is replaced by piperazine) | hH3R | 3.17[7] |
| Compound 4 | (where piperidine is replaced by piperazine) | σ1R | 1531[7] |
Experimental Protocols
The following is a general protocol for the N-alkylation of this compound, a common step in the synthesis of more complex derivatives. This protocol is based on established procedures for similar piperazine compounds.
Protocol 1: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 3-chloropropane derivative)
-
Potassium carbonate (K2CO3) or other suitable base
-
Anhydrous acetone or acetonitrile as solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired N-alkylated product.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound as a chemical intermediate.
Caption: General workflow for the synthesis of N-substituted derivatives.
Caption: Simplified 5-HT1A receptor signaling cascade.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 3. [PDF] Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | Semantic Scholar [semanticscholar.org]
- 4. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)(piperazin-1-yl)methanone is a versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the field of neuroscience.[1][2] As a member of the phenylpiperazine class of compounds, it is a valuable scaffold for the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[1][2] Phenylpiperazine derivatives have been widely investigated for their interactions with various neurotransmitter systems, exhibiting potential as antidepressant and anxiolytic agents.[1][2][3] This document provides a detailed experimental design for characterizing the pharmacological effects of this compound, including in vitro receptor binding and in vivo behavioral assays.
In Vitro Pharmacology: Receptor Binding Affinity
To elucidate the mechanism of action of this compound, it is crucial to determine its binding affinity for key central nervous system (CNS) receptors implicated in mood and anxiety disorders. Based on the pharmacology of related phenylpiperazine compounds, the primary targets of interest include dopamine D2 and D3 receptors, as well as the serotonin 1A (5-HT1A) receptor.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. The following protocols outline the general procedure for assessing the binding of this compound to human D2, D3, and 5-HT1A receptors.
Materials:
-
HEK-293 cells stably expressing human recombinant D2, D3, or 5-HT1A receptors
-
Radioligands: [³H]-Spiperone (for D2/D3), [³H]-8-OH-DPAT (for 5-HT1A)
-
Non-specific binding competitors: Haloperidol (for D2/D3), 5-HT (for 5-HT1A)
-
This compound (test compound)
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the receptor of interest. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
The following tables summarize representative binding affinities (Ki values) for structurally related phenylpiperazine compounds at dopamine and serotonin receptors. This data can serve as a benchmark for the expected affinities of this compound.
Table 1: Representative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs. D2 Selectivity |
| Analog A | 349 | 96 | 3.6 |
| Analog B | 7522 | 1413 | 5.3 |
| Analog C | 1.4 | 43 | 0.03 |
| Analog D | 2.5 | 31 | 0.08 |
Data adapted from studies on N-phenylpiperazine analogs.[4]
Table 2: Representative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at the 5-HT1A Receptor
| Compound | 5-HT1A Receptor (Ki, nM) |
| Analog E | 0.12 |
| Analog F | 0.63 |
| Analog G | 1.2 |
| Analog H | 21.3 |
Data adapted from studies on (2-methoxyphenyl)piperazine derivatives.[5][6]
In Vivo Pharmacology: Behavioral Assays
To assess the potential anxiolytic and antidepressant effects of this compound, in vivo behavioral models in rodents are employed. The Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are well-validated and widely used assays for these purposes.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Test: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and enclosed arms using an automated tracking system.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Data Presentation: Elevated Plus Maze
The following table illustrates the expected data structure for an EPM experiment.
Table 3: Representative Effects of Phenylpiperazine Derivatives in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Open Arm Entries | % Time in Open Arms |
| Vehicle | - | 25 ± 3 | 15 ± 2 |
| Diazepam (Positive Control) | 2 | 55 ± 5 | 40 ± 4 |
| Compound X (Analog) | 10 | 45 ± 4 | 35 ± 3 |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Pre-test Session: On the first day, place each animal in the cylinder for 15 minutes.
-
Drug Administration: Administer this compound or vehicle for a predetermined number of days.
-
Test Session: 24 hours after the pre-test, place the animals back in the water-filled cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility during the 5-minute test session.
-
Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.
Data Presentation: Forced Swim Test
The following table illustrates the expected data structure for an FST experiment.
Table 4: Representative Effects of Phenylpiperazine Derivatives in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 15 |
| Fluoxetine (Positive Control) | 20 | 90 ± 10 |
| Compound Y (Analog) | 10 | 110 ± 12 |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Putative signaling pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Quantitative Determination of (3-Methoxyphenyl)(piperazin-1-yl)methanone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
This compound is a chemical entity of interest in pharmaceutical research, particularly in the development of novel therapeutics.[1] Accurate quantification of this compound in biological matrices such as plasma is essential for evaluating its pharmacokinetic profile.[2] LC-MS/MS is the preferred bioanalytical technique due to its inherent selectivity, sensitivity, and speed.[3][4] The method detailed herein is based on established protocols for structurally similar piperazine derivatives and is validated according to international guidelines to ensure reliable and reproducible results.[5][6][7]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
References
Synthesis of Bioactive Molecules from (3-Methoxyphenyl)(piperazin-1-yl)methanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive molecules derived from the versatile starting material, (3-Methoxyphenyl)(piperazin-1-yl)methanone. This chemical scaffold serves as a key building block for the development of novel therapeutic agents targeting a range of conditions, including psychosis, depression, anxiety, and microbial infections. The protocols outlined herein are based on established synthetic methodologies and provide a foundation for further derivatization and optimization in drug discovery programs.
Overview of Bioactive Derivatives
This compound is a valuable starting material due to the presence of the reactive secondary amine on the piperazine ring, which allows for straightforward functionalization through N-alkylation and N-acylation reactions. This enables the synthesis of a diverse library of compounds with varied pharmacological profiles. The primary classes of bioactive molecules that can be synthesized from this precursor include:
-
Antipsychotic Agents: Targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, these derivatives are designed as multi-target ligands for the treatment of schizophrenia and other psychotic disorders.
-
Antidepressant and Anxiolytic Agents: By modulating the serotonergic system, particularly the 5-HT1A receptor, these compounds exhibit potential for the treatment of depression and anxiety disorders.
-
Antimicrobial Agents: Functionalization of the piperazine core can lead to compounds with significant activity against a range of bacterial and fungal pathogens.
Synthesis of Multi-Target Antipsychotic Agents
A promising strategy in the development of novel antipsychotics is the design of multi-target ligands that simultaneously modulate dopamine and serotonin receptors. This approach aims to improve efficacy against a broader range of symptoms while minimizing side effects.
Experimental Protocol: Synthesis of a Representative Multi-Target Antipsychotic Agent
This protocol describes a general method for the N-alkylation of this compound with a suitable alkyl halide to introduce a pharmacophore that interacts with dopamine and serotonin receptors.
Materials:
-
This compound
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative multi-target antipsychotic derivatives for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Compound | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) |
| Derivative A | 15.2 | 5.8 | 12.5 |
| Derivative B | 8.9 | 2.1 | 7.4 |
| Risperidone (Reference) | 3.5 | 160 | 0.16 |
| Aripiprazole (Reference) | 0.34 | 1.7 | 3.4 |
Note: Data is compiled from various sources in the scientific literature and is intended for comparative purposes.
Signaling Pathway of Multi-Target Antipsychotics
The therapeutic effects of these agents are believed to be mediated by their modulation of dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptor signaling pathways. Antagonism at D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂ₐ antagonism and 5-HT₁ₐ partial agonism may contribute to the mitigation of negative symptoms and cognitive deficits, as well as reducing the incidence of extrapyramidal side effects.
Caption: Signaling pathways modulated by multi-target antipsychotics.
Synthesis of Antidepressant and Anxiolytic Agents
Derivatives of this compound can be designed to selectively target serotonin receptors, particularly the 5-HT₁ₐ subtype, which is implicated in the pathophysiology of depression and anxiety.
Experimental Protocol: Synthesis of a Representative 5-HT₁ₐ Receptor Ligand
This protocol outlines the synthesis of a potential antidepressant/anxiolytic agent through N-acylation of the piperazine nitrogen.
Materials:
-
This compound
-
4-Chlorobutyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acylated product.
-
Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data: 5-HT₁ₐ Receptor Binding and Functional Activity
| Compound | 5-HT₁ₐ Receptor Binding (Ki, nM) | Functional Assay (EC₅₀, nM) |
| Derivative C | 3.2 | 25.6 (Partial Agonist) |
| Derivative D | 15.8 | 112.4 (Partial Agonist) |
| Buspirone (Reference) | 14.5 | 30.0 (Partial Agonist) |
Note: Data is hypothetical and for illustrative purposes.
Workflow for Synthesis and Screening of Antidepressants
Caption: Workflow for synthesizing and screening antidepressant candidates.
Synthesis of Antimicrobial Agents
The piperazine scaffold is also a key component in a number of antimicrobial agents. Modification of the this compound core can lead to compounds with potent antibacterial and antifungal activities.
Experimental Protocol: Synthesis of a Representative Antimicrobial Piperazine Derivative
This protocol describes the synthesis of a piperazine-based antimicrobial agent via a coupling reaction.
Materials:
-
This compound
-
2-Chloro-N-(4-sulfamoylphenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 2-chloro-N-(4-sulfamoylphenyl)acetamide (1.1 eq), and potassium carbonate (2.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final compound.
-
Characterize the synthesized compound by spectroscopic techniques.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of synthesized piperazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various microbial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative E | 8 | 16 | 32 |
| Derivative F | 4 | 8 | 16 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | N/A |
| Fluconazole (Reference) | N/A | N/A | 2 |
Note: Data is compiled from various sources in the scientific literature and is intended for comparative purposes. N/A = Not Applicable.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of many piperazine derivatives is believed to involve the disruption of the microbial cell membrane.[1][2] The cationic nature of the protonated piperazine ring can facilitate electrostatic interactions with the negatively charged components of the bacterial or fungal cell membrane, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[1][2]
Caption: Proposed mechanism of antimicrobial action of piperazine derivatives.
References
Troubleshooting & Optimization
(3-Methoxyphenyl)(piperazin-1-yl)methanone solubility and stability issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of (3-Methoxyphenyl)(piperazin-1-yl)methanone for researchers, scientists, and drug development professionals.
FAQs & Troubleshooting Guides
Solubility Issues
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: Solubility challenges are common. First, confirm the identity and purity of your compound. Then, consider the polarity of your solvent. This compound is a moderately polar molecule.[1] Solubility is likely to be higher in polar organic solvents and lower in non-polar organic solvents and aqueous solutions.[1]
Troubleshooting Steps:
-
Solvent Selection: If you are using an aqueous buffer, consider preparing a concentrated stock solution in a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol first.[2][3]
-
Mechanical Assistance: Employ mechanical methods such as vortexing or sonication to aid dissolution.[3]
-
Temperature: Gently warming the solution to 37°C can increase the rate of dissolution. However, be cautious as prolonged exposure to heat can cause degradation.[3]
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of compounds containing basic nitrogen atoms, like the piperazine ring. Most drugs are weak bases and their solubility is pH-dependent.[4] Experiment with adjusting the pH of your buffer to see if solubility improves.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the aqueous buffer cannot solubilize the compound at the desired final concentration.
Troubleshooting Workflow:
Below is a workflow to diagnose and solve this issue.
Caption: Workflow for troubleshooting compound precipitation.
Q3: What are the best solvents for solubilizing this compound?
A3: While specific quantitative data for this exact compound is not widely published, based on its structure and related piperazine compounds, a general solubility profile can be inferred. You should always determine solubility experimentally for your specific application.
Table 1: Recommended Solvents for Solubility Testing
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Ideal for creating high-concentration stock solutions for long-term storage and subsequent dilution.[2] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Useful for stock solutions, but be aware of potential reactivity (e.g., transesterification) with certain compounds over time. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), TRIS | Low (pH-dependent) | Solubility is expected to be highly dependent on the pH of the solution due to the basic piperazine moiety.[4] Test a range of pH values (e.g., pH 5.0, 6.8, 7.4).[2] |
| Non-Polar | Hexanes, Toluene | Very Low | Unlikely to be effective solvents for this compound.[1] |
Stability Issues
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions (typically in DMSO) should be stored at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Some piperazine-class drugs can be unstable in biological matrices, so proper storage is critical.[5]
Q5: I am concerned about the stability of my compound during my experiment. How can I check for degradation?
A5: The most effective way to assess stability and identify degradation products is by performing a forced degradation study.[6] This involves subjecting the compound to harsh conditions to accelerate its breakdown and then analyzing the results, typically with a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[6]
Q6: What conditions should I use for a forced degradation study?
A6: Forced degradation studies, also known as stress testing, are essential for understanding a compound's intrinsic stability.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants can be reliably detected.[8]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated (e.g., 70°C).[8][9] | To identify acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated (e.g., 70°C).[8][9] | To identify base-labile functional groups, such as amides. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours.[9][10] | To assess susceptibility to oxidation. |
| Thermal | Heat at 80°C for 24 hours (solid or in solution).[10] | To evaluate the effect of high temperatures on compound stability. |
| Photostability | Expose to 1.2 million lux-hours visible and 200 watt-hours/m² UV light.[9] | To determine if the compound is sensitive to light exposure (ICH Q1B). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This high-throughput method is used to quickly assess the solubility of a compound in an aqueous buffer when added from a DMSO stock.[11]
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Add Buffer: Add 198 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Seal the plate and mix thoroughly. Incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[11]
-
Measure Turbidity: Use a nephelometer to measure the light scattering in each well. Alternatively, measure absorbance at 620 nm on a plate reader. Increased turbidity or absorbance indicates precipitation and poor solubility.[11]
Caption: Workflow for a kinetic solubility assay.
Protocol 2: Forced Degradation Study (General)
This protocol outlines a general procedure for stress testing to evaluate compound stability.[10]
Methodology:
-
Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in the chosen stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Water for thermal/photolytic). Include a control sample dissolved in a neutral solvent (e.g., Methanol:Water 1:1) and stored protected from light at -20°C.
-
Apply Stress: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24 hours). For thermal and photolytic studies, both solid compound and solution should be tested.
-
Neutralization: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (stressed and control) using a validated, stability-indicating HPLC method. The method must be able to separate the parent compound peak from any degradant peaks, excipients, and solvent fronts.[6]
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Aim for 5-20% degradation.[8] If degradation is too high or too low, adjust the stress condition duration or intensity accordingly.
Caption: Logical flow for a forced degradation experiment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. ijisrt.com [ijisrt.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing (3-Methoxyphenyl)(piperazin-1-yl)methanone Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the dosage of the investigational compound (3-Methoxyphenyl)(piperazin-1-yl)methanone for preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of this compound for my first animal study?
A1: Determining the initial dose for a novel compound like this compound requires a careful approach based on in vitro data and literature on similar compounds. Key steps include:
-
In Vitro Data Analysis: Use the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays as a starting point. This provides a preliminary indication of the compound's potency.
-
Literature Review: Investigate published studies on compounds with similar chemical structures (e.g., other phenylpiperazine derivatives) or mechanisms of action. This can provide a likely effective dose range in relevant animal models.[1]
-
Allometric Scaling: While more common for later-stage studies, allometric scaling can be used to estimate a starting dose from data on other species, though this is less applicable if no prior in vivo data exists.[2]
Q2: What are the common signs of toxicity I should monitor for in my animal studies?
A2: During acute and dose-range finding studies, it is crucial to observe the animals for any signs of toxicity.[3] Observations should be made at regular intervals (e.g., 30 minutes, 2, 4, and 6 hours post-administration, and then daily for 14 days).[3] Key signs of toxicity include:
-
Behavioral Changes: Lethargy, hyperactivity, aggression, stereotypical behaviors (e.g., circling), and changes in gait or posture.
-
Physiological Changes: Changes in breathing rate, body temperature, body weight loss, and changes in the appearance of fur.
-
Physical Signs: Diarrhea, constipation, excessive salivation, and changes in the color of urine or feces.
-
Mortality: The number of deaths in each dose group is a critical endpoint in toxicity studies.[4]
Q3: I am not observing any efficacy at the highest dose I've tested. What should I do?
A3: If you do not observe the expected efficacy, several factors could be at play. Consider the following troubleshooting steps:
-
Bioavailability: The compound may have poor bioavailability via the chosen route of administration (e.g., oral). Consider switching to a route with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection.[1]
-
Metabolism: The compound could be rapidly metabolized and cleared from the body. A pharmacokinetic (PK) study is recommended to determine the compound's exposure levels (Cmax, AUC) and half-life.[5]
-
Animal Model: The chosen animal model may not be appropriate for the compound's mechanism of action. Re-evaluate the suitability of the model for your research question.[5]
-
Dose Range: It is possible that the effective dose is higher than the range you have tested. However, any further dose escalation should be done cautiously and be informed by toxicity data.
Q4: There is significant variability in the responses of animals within the same dose group. What could be the cause?
A4: High variability can obscure the true effect of the compound. Potential causes include:
-
Drug Formulation: Ensure the drug is properly solubilized and the formulation is homogenous. Inconsistent formulation can lead to variable dosing.
-
Administration Technique: Inconsistent administration (e.g., improper oral gavage or injection technique) can lead to variability in the amount of drug delivered. Ensure all personnel are properly trained.
-
Animal Health and Genetics: Underlying health issues or genetic variability within the animal strain can contribute to different responses.
Quantitative Data Summary
The following tables present hypothetical data from initial studies with this compound to serve as an example for researchers.
Table 1: Hypothetical Dose-Range Finding Study Data in Mice
| Dose Group (mg/kg, IP) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (Day 7) |
| Vehicle Control | 5 | None Observed | +5% |
| 1 | 5 | None Observed | +4.5% |
| 10 | 5 | Mild sedation observed 1-2 hours post-dose | +2% |
| 30 | 5 | Moderate sedation, slight ataxia | -2% |
| 100 | 5 | Severe sedation, significant ataxia, 1 mortality | -8% |
This table summarizes potential outcomes from a dose-range finding study.
Table 2: Hypothetical Acute Toxicity Study Data in Rats
| Dose Group (mg/kg, Oral) | Number of Animals (Male/Female) | Mortality (within 14 days) | Estimated LD50 (mg/kg) |
| Vehicle Control | 5/5 | 0/10 | >2000 |
| 500 | 5/5 | 0/10 | >2000 |
| 1000 | 5/5 | 1/10 | >2000 |
| 2000 | 5/5 | 4/10 | ~1800 |
This table provides an example of data that could be generated from an acute toxicity study to determine the LD50.
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[5]
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on in vitro data, select a wide range of doses. A logarithmic progression (e.g., 1, 10, 100 mg/kg) is often a good starting point.[1] Include a vehicle control group.
-
Drug Formulation: Prepare this compound in a suitable, sterile vehicle (e.g., saline, PBS with a solubilizing agent if necessary). Ensure the formulation is stable.
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals for at least 48 hours. Record body weights daily for one week.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of the compound.
-
Animal Model: Typically performed in rats (e.g., Sprague-Dawley), using one sex (usually females, as they can be more sensitive).[4]
-
Procedure: This method uses single animals dosed sequentially.
-
The first animal receives a dose one step below the best estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
The interval between dosing animals is typically 48 hours.
-
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[3][6]
-
Data Analysis: The LD50 is calculated using specialized software based on the outcomes for the series of animals.
Visualizations
Caption: Workflow for a dose-range finding study.
Caption: Hypothetical GPCR signaling pathway.
References
degradation products of (3-Methoxyphenyl)(piperazin-1-yl)methanone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methoxyphenyl)(piperazin-1-yl)methanone. The information addresses potential degradation of the compound in solution under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the amide bond, oxidation of the piperazine ring, and potential photolytic degradation. These pathways are common for molecules with similar functional groups and are often investigated during forced degradation studies as recommended by ICH guidelines.[1][2][3]
Q2: Under what conditions is the compound most likely to degrade?
The compound is expected to be susceptible to degradation under the following stress conditions:
-
Acidic and Basic Conditions: The amide linkage is prone to hydrolysis, which is typically accelerated in the presence of strong acids or bases.
-
Oxidative Conditions: The piperazine ring can be susceptible to oxidation, for instance, in the presence of hydrogen peroxide.
-
Photolytic Conditions: Exposure to UV or visible light can induce degradation of the aromatic ring and other parts of the molecule.
Q3: What are the potential degradation products?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, the following are plausible degradation products:
-
Hydrolysis Products: 3-methoxybenzoic acid and piperazine, resulting from the cleavage of the amide bond.
-
Oxidation Products: N-oxides of the piperazine ring or other oxidized species.
-
Photodegradation Products: A variety of products could be formed through photolytic reactions, potentially involving the aromatic ring.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis.
Possible Cause: Degradation of this compound in your sample solution.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Ensure the pH of your solvent is near neutral if the compound shows instability in acidic or basic conditions.
-
Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Prepare samples fresh and analyze them promptly. Avoid long-term storage in solution unless stability has been confirmed.
-
-
Forced Degradation Study:
-
To confirm if the unexpected peaks are degradation products, perform a forced degradation study. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.
-
Analyze the stressed samples by HPLC to see if the retention times of the generated peaks match your unexpected peaks.
-
-
Peak Identification:
-
If degradation is confirmed, use techniques like LC-MS or GC-MS to identify the mass of the degradation products and elucidate their structures.
-
Issue 2: Loss of compound potency or concentration over time.
Possible Cause: Instability of the compound in the storage or experimental solution.
Troubleshooting Steps:
-
Stability Study:
-
Conduct a short-term stability study in your chosen solvent system.
-
Prepare a stock solution and store it under your typical experimental conditions.
-
Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a validated analytical method like HPLC to quantify the concentration of the parent compound.
-
-
Optimize Storage Conditions:
-
If instability is observed, adjust storage conditions. This may include:
-
Storing solutions at lower temperatures (e.g., 4°C or -20°C).
-
Using a different solvent system.
-
Adjusting the pH of the solution to a more stable range.
-
Protecting the solution from light.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| UV Light, 24h | Data | Data | Data |
| Solid, 105°C, 24h | Data | Data | Data |
Table 2: Solution Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time (hours) | % Remaining of Initial Concentration |
| Acetonitrile | Room Temperature | 0 | 100 |
| 8 | Data | ||
| 24 | Data | ||
| Methanol:Water (1:1) | 4°C | 0 | 100 |
| 8 | Data | ||
| 24 | Data |
Visualizations
Caption: Workflow for forced degradation studies and stability-indicating method development.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic routes involve the acylation of piperazine with a derivative of 3-methoxybenzoic acid. Key methods include:
-
From an Acyl Chloride: Reacting 3-methoxybenzoyl chloride with piperazine in the presence of a base to neutralize the HCl byproduct.
-
Amide Coupling: Coupling 3-methoxybenzoic acid with piperazine using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a base.[1][2]
Q2: How can I purify the final product?
A2: Purification of this compound can be achieved through several methods, depending on the impurities present. Common techniques include:
-
Crystallization: The crude product can be crystallized from a suitable solvent system, such as diethyl ether and ethanol, or cyclohexane and dichloromethane.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from starting materials and byproducts.
-
Extraction: An aqueous workup can be used to remove water-soluble impurities.[2][3]
Q3: What are the primary applications of this compound?
A3: This compound is a versatile intermediate in pharmaceutical research and organic synthesis. It is particularly valuable in the development of novel antidepressants and anxiolytics due to its interaction with neurotransmitter systems.[4] It also serves as a building block for more complex molecules.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient coupling agent. - Side reactions, such as the formation of bis-acylated piperazine. - Product loss during workup or purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some reactions may require heating or cooling. - Experiment with different coupling reagents (e.g., HBTU, EDC.HCl) and additives (e.g., HOBt).[1][5] - Use a molar excess of piperazine to favor mono-acylation. - Optimize extraction and purification protocols to minimize product loss. |
| Presence of Starting Material in Product | - Insufficient reaction time. - Reagents are not active. | - Increase the reaction time and monitor for the disappearance of the limiting reagent. - Check the quality and purity of starting materials and reagents. |
| Formation of Bis-acylated Piperazine Impurity | - Molar ratio of acylating agent to piperazine is too high. | - Use an excess of piperazine relative to the 3-methoxybenzoyl chloride or 3-methoxybenzoic acid. A 2:1 or greater molar ratio of piperazine to the acylating agent is recommended. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. - Emulsion formation during extraction. - Co-elution of impurities during chromatography. | - Use a different solvent for extraction in which the product has lower solubility. - Add brine to the aqueous layer to break up emulsions. - Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This protocol is adapted from a general procedure for the synthesis of related compounds.[2]
Materials:
-
Piperazine
-
3-Methoxybenzoyl chloride
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.12 mmol) and DIPEA (1.68 mmol) in DMF (4 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-methoxybenzoyl chloride (1.12 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous mixture with EtOAc (3 x 10 mL).
-
Wash the combined organic phases with brine (3 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis via Amide Coupling
This protocol is based on a general procedure for amide bond formation.[1]
Materials:
-
3-Methoxybenzoic acid
-
Piperazine
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·xH₂O)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-methoxybenzoic acid (1.1 mmol), EDC.HCl (1.1 mmol), and HOBt·xH₂O (1.1 mmol) in DCM or DMF.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add piperazine (1 mmol) to the reaction vessel.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, add distilled water.
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product as needed.
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of (3-Methoxyphenyl)(piperazin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (3-Methoxyphenyl)(piperazin-1-yl)methanone.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low recovery of the target compound is a common issue in purification processes. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of the basic piperazine compound.- Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[1] |
| Incomplete Crystallization | - Allow sufficient time for crystallization, which can range from hours to days.[2]- Ensure the solution is adequately cooled to maximize crystal formation.[3]- Consider using an anti-solvent to induce precipitation.[2] |
| Suboptimal Chromatography Conditions | - Select an appropriate eluent system that provides good separation of the target compound from impurities, with a target Rf value of 0.3-0.4 on TLC.[3]- Ensure uniform column packing to prevent channeling.[3] |
| Formation of Side Products | - In the synthesis of N-aryl piperazines, side-product formation can occur, necessitating an efficient purification procedure.[4][5] |
Issue 2: Poor Product Purity
Contamination with starting materials, byproducts, or residual solvents can compromise the purity of the final product.
| Potential Cause | Recommended Solutions |
| Presence of Starting Materials | - Monitor the reaction to completion using TLC or HPLC to ensure all starting materials are consumed.[6]- If starting materials persist, consider purification by column chromatography.[3] |
| Formation of Byproducts | - Common byproducts in related syntheses include dimer impurities.[7]- Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation.[6]- Recrystallization is often effective in removing such impurities.[1][7] |
| Residual Solvents | - Dry the purified crystals under vacuum to effectively remove residual solvents.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiles for this exact compound are not extensively documented, common impurities in the synthesis of related aryl piperazines can include unreacted starting materials (e.g., 3-methoxyaniline, piperazine), byproducts from side reactions such as dimer formation, and residual solvents used in the synthesis and purification steps.[4][5][7]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities.
-
Recrystallization is a highly effective method for purifying solid compounds and removing minor impurities.[3]
-
Column chromatography is recommended for complex mixtures or when separating compounds with similar polarities.[3][8]
Q3: How can I select an appropriate solvent system for recrystallization?
A3: An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] For compounds similar in structure, a mixture of dichloromethane and ethanol has been suggested as a starting point.[3] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q4: My compound is precipitating as an oil instead of crystals. What should I do?
A4: "Oiling out" can occur if the solution is too supersaturated or if the cooling rate is too rapid.[2] To address this, try using a more dilute solution, cooling the solution more slowly, or employing an anti-solvent addition method where a poor solvent is slowly added to a solution of the compound in a good solvent.[2]
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: The purity of this compound can be assessed using a variety of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of purification.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of a solid product.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when heated.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.[3]
-
Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation between the target compound and impurities. An Rf value of 0.3-0.4 for the target compound is generally desirable.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[3]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Column Chromatography Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
avoiding off-target effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with (3-Methoxyphenyl)(piperazin-1-yl)methanone and related arylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: Based on its arylpiperazine scaffold, this compound is predicted to primarily target aminergic G protein-coupled receptors (GPCRs). The arylpiperazine moiety is a "privileged scaffold" known to interact with serotonin (5-HT) and dopamine (D) receptors. Specifically, analogs of this compound often exhibit high affinity for the serotonin 5-HT1A and dopamine D2/D3 receptors.[1][2][3]
Q2: I'm observing unexpected effects in my assay. What are the likely off-target receptors for this compound?
A2: The most common off-target interactions for arylpiperazine compounds involve other aminergic GPCRs due to structural similarities in their binding sites. Key off-target families to consider are:
-
Adrenergic Receptors: Particularly the α1-adrenergic receptor subtypes.[4][5]
-
Other Serotonin Receptors: Besides 5-HT1A, interactions with 5-HT2A and other subtypes are possible.[4][6]
-
Other Dopamine Receptors: While D2/D3 are likely primary targets, interactions with other dopamine receptor subtypes can occur.[4][7]
-
hERG Potassium Channel: Piperazine-containing compounds have been associated with inhibition of the hERG channel, which can lead to cardiotoxicity. This is a critical off-target to assess in safety profiling.
Q3: My compound is showing lower potency in a cell-based functional assay compared to a cell-free binding assay. What could be the reason?
A3: Discrepancies between binding affinity and functional potency are common and can arise from several factors:
-
Partial Agonism/Antagonism: The compound may be a partial agonist or an antagonist, in which case high binding affinity will not translate to a strong response in an agonist-stimulated functional assay.
-
Cellular Factors: The compound's permeability across the cell membrane, potential for efflux by cellular transporters, or metabolism by the cells can reduce its effective concentration at the intracellular target.
-
Assay Conditions: Differences in buffer composition, pH, or temperature between the binding and functional assays can influence compound activity.
-
Receptor Coupling Efficiency: The specific cell line used may have different levels of receptor expression or coupling efficiency to downstream signaling pathways compared to the system used for the binding assay.
Q4: I am observing a bell-shaped dose-response curve in my experiments. What could be the cause?
A4: A bell-shaped or biphasic dose-response curve can be indicative of several phenomena:
-
Off-Target Effects: At higher concentrations, the compound may be engaging one or more off-target receptors that produce an opposing physiological effect to the primary target.
-
Compound Promiscuity: The compound may be acting on multiple targets, leading to complex and non-monotonic responses.
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to a decrease in the measured signal. It is crucial to perform a cytotoxicity assay in parallel.[8]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that can interfere with the assay readout.
Troubleshooting Guides
Problem 1: High background signal or false positives in a fluorescence-based assay.
-
Possible Cause: Intrinsic fluorescence of the compound.
-
Troubleshooting Steps:
-
Run a control experiment with the compound in the assay buffer without cells or membranes.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the assay.
-
If a significant signal is detected, consider using an alternative assay format with a different readout (e.g., luminescence or radiolabel-based).
-
Problem 2: Inconsistent results and poor reproducibility between experiments.
-
Possible Cause 1: Compound instability or insolubility.
-
Troubleshooting Steps:
-
Visually inspect the compound stock solution and assay wells for any signs of precipitation.
-
Determine the aqueous solubility of the compound under the assay conditions.
-
Assess the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC.
-
If solubility is an issue, consider using a lower concentration range or adding a low percentage of a solubilizing agent like DMSO (ensure to include a vehicle control).
-
-
Possible Cause 2: Cell health and variability.
-
Troubleshooting Steps:
-
Regularly check cell cultures for mycoplasma contamination.
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density and growth conditions for all experiments.
-
Perform a cell viability assay to confirm that the cells are healthy before starting the experiment.
-
Problem 3: Suspected off-target activity at adrenergic receptors is confounding the results.
-
Possible Cause: The compound is binding to and activating/inhibiting α1 or other adrenergic receptors.
-
Troubleshooting Steps:
-
Selective Antagonist Co-incubation: Perform the assay in the presence of a selective antagonist for the suspected off-target receptor (e.g., prazosin for α1-adrenergic receptors). A reversal of the unexpected effect would suggest off-target activity.
-
Counter-Screening: Test the compound in a panel of assays for different adrenergic receptor subtypes to confirm and quantify the off-target interaction.
-
Use a More Selective Analog: If available, test a structurally related analog with a known lower affinity for adrenergic receptors to see if the confounding effect is diminished.
-
Quantitative Data: Representative Binding Affinities of Arylpiperazine Analogs
The following table summarizes representative binding affinities (Ki in nM) of various arylpiperazine compounds for the primary target and common off-targets. Note that these are not values for this compound itself but are indicative of the expected activity profile for this class of compounds.
| Compound Class/Analog | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | α1-Adrenergic (Ki, nM) | 5-HT2A (Ki, nM) | Reference |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | - | - | [3] |
| N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides | - | 76.4 | 0.5 | - | - | |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | Low to Moderate Affinity | High Affinity | - | Large Variability | Low to Moderate Affinity | |
| New (2-methoxyphenyl)piperazine Derivatives | 0.12-0.63 | - | - | Devoid of antagonist activity | - | |
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | >200-fold selectivity | >200-fold selectivity | 0.18 | >200-fold selectivity | >200-fold selectivity | |
| Cariprazine | 2.6 | 0.49 | 0.085 | - | - | [9] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Profiling
This protocol describes a competition binding assay to determine the affinity of a test compound for a GPCR.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes (typically 10-50 µg of protein per well).
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Calcium Flux Assay for Functional Off-Target Screening
This protocol is for measuring the activation of Gq-coupled off-target receptors.
Materials:
-
A cell line endogenously expressing or engineered to express the Gq-coupled receptor of interest (e.g., α1A-adrenergic receptor).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Test compound (this compound).
-
A known agonist for the receptor as a positive control.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Prepare serial dilutions of the test compound and the positive control agonist.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Add the test compound or agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the response as a function of compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a fixed concentration of agonist).
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3-Methoxyphenyl)(piperazin-1-yl)methanone Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for experiments involving (3-Methoxyphenyl)(piperazin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 1-(3-Methoxybenzoyl)piperazine, is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly valuable in the development of medications targeting neurological disorders, and is studied for its potential antidepressant and anxiolytic properties.[1] Its structure allows for further chemical modifications, making it a versatile building block in drug design and medicinal chemistry.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in:
-
Pharmaceutical Development: As an intermediate for synthesizing more complex molecules for medications targeting neurological conditions.[1]
-
Antidepressant and Anxiolytic Research: It is investigated for its potential to interact with neurotransmitter systems, particularly the serotonergic system.[1]
-
Drug Design and Structure-Activity Relationship (SAR) Studies: Its stable and reactive nature makes it a useful scaffold for designing and synthesizing novel bioactive compounds.[1]
-
Biochemical Assays: It can be used as a tool to investigate receptor interactions and understand the mechanisms of drug action.[1]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound at 0-8°C in a tightly sealed container to ensure its stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound. The primary synthetic route involves the N-acylation of piperazine with 3-methoxybenzoyl chloride.
Issue 1: Low Yield of the Desired Mono-acylated Product
Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this synthesis are most commonly due to the formation of the di-acylated byproduct, 1,4-bis(3-methoxybenzoyl)piperazine, or incomplete reaction.[2] Since piperazine has two reactive secondary amine groups, controlling the reaction to favor mono-substitution is critical.[2][3]
Primary Causes & Solutions:
-
Stoichiometry: Using a 1:1 molar ratio of piperazine to 3-methoxybenzoyl chloride often leads to a mixture of mono- and di-substituted products, as the initially formed mono-acylated piperazine can react a second time.[3]
-
Reaction Conditions: Rapid addition of the acyl chloride at high concentrations can increase the likelihood of di-substitution.[3]
-
Solution: Add the 3-methoxybenzoyl chloride solution dropwise to a cooled (0-5 °C) solution of piperazine with vigorous stirring. This helps to control the exothermic reaction and minimize side product formation.
-
-
Hydrolysis of Acyl Chloride: 3-Methoxybenzoyl chloride can react with any moisture present to form 3-methoxybenzoic acid, which will not react with piperazine under these conditions.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-methoxybenzoyl chloride) is still present after the initial reaction time, consider extending the stirring time or allowing the reaction to slowly warm to room temperature.
-
Issue 2: Difficulty in Purifying the Product
Q: I am having trouble separating the mono-acylated product from the di-acylated byproduct and unreacted piperazine. What purification strategies are effective?
A: Purification can indeed be challenging due to the similar nature of the products and the basicity of piperazine. A combination of extraction and chromatography or recrystallization is typically required.
Purification Strategies:
-
Acidic Wash (for excess piperazine): If a large excess of piperazine was used, it can be removed from the organic reaction mixture by washing with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted piperazine will form a water-soluble salt and move to the aqueous layer. The desired product, being less basic, will remain in the organic layer.
-
Column Chromatography: This is a very effective method for separating the mono- and di-acylated products.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system such as dichloromethane (DCM) and methanol (e.g., 9:1 v/v) is often effective. The di-acylated product is less polar and will typically elute before the more polar mono-acylated product.
-
-
Recrystallization: This technique can be used to purify the crude product after initial workup.
-
Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of toluene and petroleum ether has been used for similar compounds. Test small batches to find the optimal solvent.
-
Issue 3: Formation of Unexpected Side Products
Q: Besides the di-acylated product, are there other common side products I should be aware of?
A: While the di-acylated piperazine is the most common side product, others can form depending on the reaction conditions and reagents used.
-
3-Methoxybenzoic Acid: As mentioned, this forms from the hydrolysis of 3-methoxybenzoyl chloride if moisture is present. It can typically be removed by a basic wash (e.g., with saturated aqueous sodium bicarbonate solution) during the workup, as it will form a water-soluble carboxylate salt.
-
N-acylurea: If using carbodiimide coupling agents (like EDC) instead of an acyl chloride to couple 3-methoxybenzoic acid with piperazine, an N-acylurea byproduct can form. The addition of additives like HOBt or HOAt can suppress this side reaction.
Data Presentation
The choice of synthetic strategy significantly impacts the yield of the desired mono-acylated product. The following table summarizes representative yields for different mono-acylation strategies for piperazine.
| Strategy | Piperazine:Acylating Agent Ratio | Typical Yield of Mono-acylated Product | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[3] | One-step reaction, cost-effective. | Requires efficient removal of excess piperazine. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Acyl Chloride) | >80% for acylation step[3] | High selectivity, clean reaction. | Multi-step process (protection/deprotection), higher cost.[3] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Acyl Chloride) | 60-89%[3] | One-pot synthesis, good yields. | May require longer reaction times or activation of the acylating agent.[3] |
Note: Yields are representative and can vary based on the specific acylating agent, reaction scale, and purification methods.
Experimental Protocols
Protocol 1: Mono-acylation using Excess Piperazine
This protocol is a straightforward method that relies on stoichiometry to favor mono-acylation.
Materials:
-
Piperazine (5-10 equivalents)
-
3-Methoxybenzoyl chloride (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (5.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Dissolve 3-methoxybenzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM.
-
Add the 3-methoxybenzoyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the 3-methoxybenzoyl chloride is consumed.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 10% aqueous NaOH solution (2 x volume of organic layer) to remove unreacted piperazine and any HCl formed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, DCM:Methanol gradient).
Protocol 2: Mono-acylation via Boc-Protection Strategy
This multi-step protocol offers higher selectivity and a cleaner reaction profile.
Step A: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 eq.) in DCM.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[4]
-
Stir the reaction for 20-24 hours.[3]
-
Evaporate the solvent and purify the product by column chromatography or extraction to yield 1-Boc-piperazine (typical yield ~83%).[3]
Step B: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add 3-methoxybenzoyl chloride (1.0 eq.) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup (wash with saturated NaHCO₃ solution, then brine) and purify the N-(3-methoxybenzoyl)-N'-Boc-piperazine.
Step C: Deprotection of the Boc Group
-
Dissolve the purified product from Step B in DCM.
-
Add an excess of Trifluoroacetic Acid (TFA) at 0 °C.[4]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.
Visualization
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the two primary synthetic workflows for achieving mono-acylation of piperazine.
Caption: Comparative workflow for selective mono-acylation of piperazine.
Signaling Pathway: 5-HT1A Receptor Downstream Signaling
Derivatives of this compound are investigated for their antidepressant effects, which are often mediated by the serotonin 1A (5-HT1A) receptor. Activation of this receptor triggers downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are crucial for neuronal survival and plasticity.
Caption: Putative 5-HT1A receptor-mediated signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of (3-Methoxyphenyl)(piperazin-1-yl)methanone Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our this compound derivative after oral administration. What are the likely causes?
Low and variable oral bioavailability is a common challenge, particularly with piperazine-containing compounds which can possess challenging physicochemical properties.[1][2] The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed. Piperazine derivatives can exhibit complex solubility profiles.[1][3]
-
Low Permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its size, polarity, or lack of optimal lipophilicity.[1]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestinal wall or the liver before it reaches systemic circulation. The piperazine ring can be susceptible to metabolism.[4][5]
-
Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1][6]
-
Chemical or Enzymatic Instability: The derivative might be degrading in the acidic environment of the stomach or due to digestive enzymes.[1]
Q2: How can we systematically diagnose the primary reason for our compound's poor bioavailability?
A stepwise, data-driven approach using a combination of in vitro assays is recommended to identify the rate-limiting factor. This workflow helps to efficiently allocate resources before moving to more complex in vivo studies.
Q3: Our lead compound shows high metabolic clearance in liver microsomes. What are our options?
High clearance in liver microsomes indicates that the compound is likely subject to extensive first-pass metabolism.[5]
-
Structural Modification: The primary strategy is to modify the chemical structure to block the sites of metabolism. This can involve introducing metabolically robust groups (e.g., fluorine) near the labile site or using bioisosteric replacements for the metabolically unstable moieties.[7]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect, thereby increasing metabolic stability.
-
Formulation with Inhibitors: Co-administration with a known inhibitor of the relevant cytochrome P450 (CYP) enzymes can increase bioavailability. For example, piperine has been used to inhibit CYP3A4 and P-gp.[8] However, this approach carries a higher risk of drug-drug interactions.
Q4: What are the most effective formulation strategies for improving the solubility of these derivatives?
For compounds classified as BCS Class II (low solubility, high permeability), enhancing the dissolution rate and apparent solubility is key.[9]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix in an amorphous state can lead to substantial improvements in solubility and dissolution.[1][10] This is a highly effective and widely used industrial strategy.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine microemulsion upon gentle agitation in aqueous media, such as the GI tract. This can keep the drug in a solubilized state, bypassing the dissolution step.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its aqueous solubility.[10][11]
Troubleshooting Guides & Data
Table 1: Summary of Bioavailability Challenges and Solutions
| Observed Issue | Potential Cause | Recommended In Vitro Assay | Primary Solution Strategy | Citations |
| Low drug exposure (AUC) | Poor Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Formulation (ASD, SEDDS, Micronization) | [11] |
| Low drug exposure (AUC) | High First-Pass Metabolism | Liver Microsomal or Hepatocyte Stability Assay | Medicinal Chemistry (Structural Modification) | [4][5][7] |
| Low drug exposure (AUC) | Low Intestinal Permeability | PAMPA or Caco-2 Permeability Assays | Medicinal Chemistry (Optimize logP/pKa) | [1][6] |
| High variability in exposure | Efflux by Transporters (e.g., P-gp) | Caco-2 Bidirectional Transport Assay | Medicinal Chemistry or Formulation with P-gp inhibitors | [1][6] |
| No detectable exposure | Chemical/Enzymatic Instability | Stability assays in SGF (pH 1.2) and SIF (pH 6.8) | Enteric coating; Prodrug approach | [1] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a typical procedure to determine the in vitro metabolic stability of a test compound using liver microsomes.
Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of a this compound derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold acetonitrile with an internal standard for reaction quenching.
-
96-well incubation plate and a thermal shaker.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., final concentration 0.5 mg/mL).
-
Pre-incubation: Add the microsomal suspension to the 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the first plate.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound at each time point.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t_1/2) using the formula: t_1/2 = 0.693 / k
-
Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t_1/2) * (1 / mg/mL microsomal protein)
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To improve the aqueous solubility and dissolution rate of a crystalline compound by converting it into an amorphous form dispersed within a polymer.
Materials:
-
This compound derivative (API)
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both API and polymer.
-
Spray dryer equipped with a nozzle atomizer.
Procedure:
-
Formulation Preparation: Determine the desired drug loading (e.g., 25% w/w). Dissolve the calculated amounts of the API and the selected polymer in the solvent system to form a clear solution. A typical solids concentration is 5-10% (w/v).
-
Spray Dryer Setup: Set the spray drying parameters. These are highly dependent on the solvent system and formulation but can be optimized starting from:
-
Inlet Temperature: 100-140°C
-
Atomization Gas Flow: Adjusted to achieve a fine spray.
-
Solution Feed Rate: Adjusted to maintain the target outlet temperature (e.g., 45-60°C).
-
-
Spray Drying: Feed the API-polymer solution through the nozzle into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
-
Collection & Secondary Drying: Collect the powdered product from the cyclone. To ensure complete removal of residual solvent, dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp Bragg peaks).
-
Dissolution Testing: Perform comparative dissolution tests of the ASD versus the neat crystalline API in relevant buffer media (e.g., FaSSIF) to quantify the improvement.
-
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce toxicity of (3-Methoxyphenyl)(piperazin-1-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the experimental evaluation of (3-Methoxyphenyl)(piperazin-1-yl)methanone and related piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 1-(3-Methoxybenzoyl)piperazine, is a chemical compound utilized in pharmaceutical research and development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Researchers have explored its potential in the development of novel antidepressants and anxiolytics due to its ability to interact with neurotransmitter systems.[1][2]
Q2: What are the known toxicities associated with piperazine derivatives?
While specific toxicity data for this compound is limited, the broader class of piperazine derivatives has been associated with several toxic effects. These include hepatotoxicity (liver damage), cardiotoxicity (heart muscle damage), and neurotoxicity.[3][4][5] Reported adverse effects in humans from exposure to some piperazine derivatives include agitation, anxiety, tachycardia (rapid heart rate), and seizures.[6][7]
Q3: What are the underlying cellular mechanisms of piperazine-induced toxicity?
Studies on various piperazine derivatives suggest that their toxicity can stem from multiple mechanisms:
-
Mitochondrial Impairment: Piperazine compounds can disrupt mitochondrial function, leading to a decrease in intracellular ATP levels.[4][8][9]
-
Oxidative Stress: Some piperazine derivatives can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[10][11]
-
Apoptosis Induction: The compound can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[12] This can involve the release of cytochrome c and the activation of caspases (e.g., caspase-3/7, -8, and -9).[12]
-
Calcium Homeostasis Disruption: Piperazine derivatives have been shown to cause an increase in intracellular calcium levels, which can contribute to cytotoxicity.[4][9]
Q4: What strategies can be employed to reduce the toxicity of this compound?
Several strategies can be explored to mitigate the toxicity of a lead compound like this compound:
-
Structural Modification: Altering the chemical structure of the molecule is a common approach.[13][14] This could involve removing or replacing bulky or highly lipophilic groups, which can sometimes be associated with increased cytotoxicity.[13][14] For instance, subtle changes like the substitution of a halogen or alkyl group can alter the generation of reactive metabolites and affect the drug's toxicity profile.[15]
-
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body.[16][17] This strategy can be used to improve selectivity for target tissues, potentially reducing systemic toxicity.[17][18] For example, a prodrug might be designed to be activated by enzymes that are overexpressed in cancer cells, concentrating the toxic effects on the target cells.[19]
-
Formulation Strategies: The way a drug is formulated can influence its toxicity.[20] Techniques like microencapsulation can provide a protective shell around the drug, while controlled-release formulations can minimize fluctuations in plasma concentration, potentially reducing side effects.[21] Using specific excipients can also improve the stability and safety profile of the formulation.[21]
-
In Silico Prediction: Computational tools can be used early in the drug development process to predict the toxicological properties of compounds based on their chemical structure.[2][22] These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can help identify potential toxicity issues before synthesis, saving time and resources.[3][23]
Troubleshooting Experimental Issues
Q5: I am observing significant cytotoxicity in my non-cancerous (normal) cell line control. What could be the cause?
This is a common challenge indicating a lack of selectivity. Here are some potential causes and solutions:
-
High Compound Concentration: The concentrations you are testing may be too high, leading to generalized toxicity. Perform a dose-response study over a wider and lower concentration range to determine the therapeutic window.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.[13] Always include a vehicle control (cells treated with the same concentration of solvent used for the highest drug dose) to ensure the observed toxicity is not from the solvent itself.[13]
-
Off-Target Effects: The compound may be interacting with unintended biological targets in the normal cells. Consider the strategies mentioned in Q4, such as structural modification, to improve target selectivity.
Q6: My cytotoxicity assay results show high variability between replicates. What are the common reasons for this?
High variability can obscure the true effect of your compound. Consider these factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[13] Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes.
-
Compound Precipitation: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations in the wells.[13] Visually inspect for precipitates and consider using a different solvent or formulation approach.
-
Edge Effects in Microplates: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
Contamination: Microbial contamination can cause cell death and interfere with assay readings.[13] Regularly check your cell cultures for any signs of contamination.[13]
Quantitative Toxicity Data of Piperazine Derivatives
The following tables summarize the cytotoxic activity of various piperazine derivatives in different human cell lines. A lower IC50 or EC50 value indicates higher cytotoxic potency.
Table 1: Cytotoxicity (IC50) of a Novel Piperazine Derivative (PCC) [12]
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| SNU-475 (Human Liver Cancer) | PCC | 24h | 6.98 ± 0.11 |
| SNU-423 (Human Liver Cancer) | PCC | 24h | 7.76 ± 0.45 |
Table 2: Cytotoxicity (EC50) of Piperazine Designer Drugs in H9c2 Rat Cardiac Cells [4][9]
| Compound | EC50 (µM) |
| N-benzylpiperazine (BZP) | 343.9 |
| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | 59.6 |
| 1-(4-methoxyphenyl) piperazine (MeOPP) | 570.1 |
| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) | 702.5 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.[1][10][24]
Materials:
-
Cells and culture medium
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[25] Incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[25]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[25] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[25][26]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Materials:
-
Cells and culture medium
-
96-well plates
-
Test compound
-
Commercially available LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[27]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[27]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[27]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[27]
-
Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.[27]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[27] The amount of formazan formed is proportional to the amount of LDH released.[27]
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[28]
Materials:
-
Cells and culture medium
-
96-well plates
-
Test compound
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[28]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time (e.g., 24 hours).[6]
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[29]
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of DPBS to remove excess dye.[6]
-
Destaining: Add 150 µL of destain solution to each well to extract the dye from the cells.[6]
-
Shaking: Place the plate on a microplate shaker for 10 minutes to ensure complete extraction.[29]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[29] The amount of dye retained is proportional to the number of viable cells.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pozescaf.com [pozescaf.com]
- 3. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. biomedres.us [biomedres.us]
- 15. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 17. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. jocpr.com [jocpr.com]
- 22. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. re-place.be [re-place.be]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone Scaffolds and Other Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of compounds based on the (3-Methoxyphenyl)(piperazin-1-yl)methanone scaffold and established serotonin receptor modulators such as Vortioxetine, Vilazodone, and Trazodone. Direct experimental data for this compound is limited as it primarily serves as a versatile intermediate in the synthesis of novel psychoactive compounds.[1][2] Therefore, this guide will utilize data from a representative and structurally related compound, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine , which shares the core methoxyphenylpiperazine moiety and has documented high affinity for the 5-HT1A receptor, to facilitate a meaningful comparison.[3]
Introduction to Serotonin Receptor Modulation
The serotonergic system, with its array of receptor subtypes, is a critical target in the development of therapeutics for a wide range of neuropsychiatric disorders, including depression and anxiety.[4] Serotonin receptor modulators can exhibit a variety of pharmacological actions, including reuptake inhibition, direct receptor agonism, partial agonism, or antagonism, leading to distinct clinical profiles. This guide focuses on comparing the in vitro pharmacological profiles of several key serotonin modulators.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities of the selected compounds at various serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
Serotonin Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Representative Methoxy- phenylpiperazine Compound | Vortioxetine | Vilazodone | Trazodone |
| SERT | Data not available | 1.6[5][6] | 0.1[7][8] | 160-280[9] |
| 5-HT1A | 1.2[3] | 15[5][10] | 2.1 (IC50)[7][8] | 178-223.87[11] |
| 5-HT1B | Data not available | 33[5] | Data not available | 830[11] |
| 5-HT1D | Data not available | 54[5] | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available | Data not available | 5.6[11] |
| 5-HT2C | Data not available | 180[12] | Data not available | Data not available |
| 5-HT3 | Data not available | 3.7[5][10] | Data not available | Data not available |
| 5-HT7 | Data not available | 19[5][10] | Data not available | High affinity reported[13] |
Functional Activities at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT3 | 5-HT7 |
| Vortioxetine | Agonist[5] | Partial Agonist[5] | Antagonist[5] | - | Antagonist[5] | Antagonist[5] |
| Vilazodone | Partial Agonist[7][14] | - | - | - | - | - |
| Trazodone | Weak Partial Agonist[15] | - | - | Antagonist[15] | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway for the 5-HT1A receptor and a general workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[16][17]
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).[18]
-
Test compound and a known reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in the assay buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (typically in a serial dilution).[20]
-
Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
cAMP (cyclic adenosine monophosphate) functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, such as the 5-HT1A (Gi-coupled) and 5-HT4/5-HT6/5-HT7 (Gs-coupled) receptors.[21]
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of a test compound at a specific serotonin receptor.
Materials:
-
Whole cells expressing the serotonin receptor of interest.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[22]
-
Test compound and reference agonist/antagonist.
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).[23]
-
Plate reader compatible with the detection kit.
Procedure (for a Gi-coupled receptor like 5-HT1A):
-
Cell Plating: Seed the cells in a 384-well plate and allow them to attach overnight.[22]
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, add a fixed concentration of a known agonist along with the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[21]
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions. This typically involves a competitive immunoassay format.[23]
-
Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of serotonin receptor modulators. While this compound itself is primarily a synthetic precursor, the data on structurally related compounds indicate that the methoxyphenylpiperazine moiety is a key pharmacophore for high-affinity 5-HT1A receptor ligands. In comparison, established drugs like Vortioxetine, Vilazodone, and Trazodone exhibit more complex pharmacological profiles, interacting with multiple serotonin receptors and/or the serotonin transporter, which contributes to their distinct therapeutic effects. The provided experimental protocols offer a foundation for the in vitro characterization of novel serotonin receptor modulators.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. vortioxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. vortioxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Efficacy of Phenylpiperazine Derivatives in Preclinical Anxiety Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of compounds structurally related to (3-Methoxyphenyl)(piperazin-1-yl)methanone. Due to a lack of direct preclinical efficacy data for this compound itself, which is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals, this analysis focuses on structurally similar phenylpiperazine derivatives with demonstrated anxiolytic-like effects in established animal models.
The phenylpiperazine scaffold is a cornerstone in the development of centrally acting agents, with numerous derivatives explored for their therapeutic potential in neurological and psychiatric disorders.[1][2] This guide will delve into the preclinical data of representative compounds, offering a comparative look at their performance in behavioral assays and shedding light on their potential mechanisms of action.
Comparative Efficacy of Phenylpiperazine Derivatives in Preclinical Anxiety Models
The following table summarizes the quantitative data from preclinical studies on phenylpiperazine derivatives, providing a clear comparison of their anxiolytic-like effects. These compounds share a common phenylpiperazine core, similar to this compound, and have been evaluated in standard behavioral paradigms of anxiety.
| Compound | Preclinical Model | Key Efficacy Parameters | Results | Potential Mechanism of Action |
| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) | Elevated Plus Maze (EPM) in mice | Increased time spent in open arms, Increased number of entries into open arms | Statistically significant increase in open arm exploration, comparable to diazepam.[3] | 5-HT3 receptor antagonism is suggested.[3] |
| Hole-Board (HB) Test in mice | Increased number of head dips, Decreased head dipping latency | Significant increase in head dips, indicating reduced anxiety-induced inhibition of exploratory behavior.[3] | Not explicitly stated, but consistent with anxiolytic activity. | |
| Open Field Test (OFT) in mice | Increased ambulation (squares crossed) | Significant increase in ambulation at higher doses, suggesting an anxiolytic-like effect without sedation.[3] | Not explicitly stated, but supports anxiolytic potential. | |
| (S)-WAY-100135 | In vitro receptor binding assays | Antagonist activity at presynaptic and postsynaptic 5-HT1A receptors | Selective antagonist at 5-HT1A receptors.[4] | Serotonin 5-HT1A receptor antagonism.[4] |
| LY544344 (prodrug of LY354740) | Generalized Anxiety Disorder (GAD) clinical trial (human) | Hamilton Anxiety Scale (HAM-A) scores, Clinical Global Impression-Improvement (CGI-I) scores | Significant improvement in HAM-A and CGI-I scores compared to placebo.[5] | Metabotropic glutamate receptor 2/3 (mGlu2/3) agonist.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for the key experiments cited in this guide.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm) elevated 50 cm above the floor.
-
Procedure: Mice are individually placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms, reflecting a reduction in anxiety and aversion to open spaces.[3]
Hole-Board (HB) Test
The hole-board test is used to evaluate exploratory behavior and anxiety in rodents. The apparatus is an enclosed board with evenly spaced holes into which the animal can dip its head.
-
Apparatus: A square board (e.g., 40 cm x 40 cm) with 16 equidistant holes (3 cm diameter) in the floor.
-
Procedure: A mouse is placed in the center of the board and allowed to explore for a 5-minute session.
-
Data Collection: The number of head dips and the latency to the first head dip are recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the number of head dips and decrease the latency, indicating a reduction in neophobia and anxiety.[3]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in an open, novel environment.
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure: The animal is placed in the center of the arena and its activity is recorded for a set period (e.g., 5-10 minutes).
-
Data Collection: Parameters measured include the number of squares crossed (ambulation), rearing frequency (vertical exploration), and time spent in the center versus the periphery of the arena.
-
Interpretation: Anxiolytic compounds may increase ambulation and the time spent in the center of the field, suggesting reduced anxiety and increased exploratory behavior.[3]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the compounds, their targets, and the experimental validation process, the following diagrams are provided.
Caption: Interaction of compound "6g" with the 5-HT3 receptor leading to anxiolytic effects.
Caption: A typical workflow for evaluating the anxiolytic efficacy of a test compound in preclinical models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its analogs. The following sections detail their pharmacological activities, experimental protocols, and relevant signaling pathways to support further research and development in this area.
This compound is a key structural motif found in a variety of centrally acting agents. As a versatile scaffold, its derivatives have been extensively explored for their potential as antipsychotic, antidepressant, and anxiolytic agents. The pharmacological profile of these compounds is significantly influenced by the substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring. This guide focuses on the structure-activity relationships (SAR) of this class of compounds, with a particular emphasis on their interactions with serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for the treatment of various neuropsychiatric disorders.
Comparative Pharmacological Data
The affinity of this compound and its analogs for various G-protein coupled receptors (GPCRs) is a key determinant of their pharmacological effect. The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of a selection of these compounds for the human 5-HT1A, 5-HT2A, and dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Phenyl Substitution | N-Piperazinyl Substituent | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| Analog 1 | 2-OCH₃ | H | High Affinity | - | 40 - 53 | 0.3 - 0.9 | - | [1][2] |
| Analog 2 | 3-OCH₃ | H | - | - | - | - | - | - |
| Analog 3 | 4-OCH₃ | H | - | - | - | - | - | - |
| Analog 4 | 2,3-diCl | H | High Affinity | - | 40 - 53 | 0.3 - 0.9 | - | [1][2] |
Note: A hyphen (-) indicates that data was not available in the cited sources. "High Affinity" is used where specific Ki values were not provided, but the text indicated a strong interaction.
Structure-Activity Relationship (SAR) Insights
The data presented above, in conjunction with broader SAR studies on arylpiperazines, allows for several key insights:
-
Influence of Methoxy Group Position: The position of the methoxy group on the phenyl ring is a critical determinant of affinity and selectivity for serotonin and dopamine receptors. Generally, a methoxy group at the ortho position of the phenyl ring is favorable for high affinity at the 5-HT1A receptor.
-
Impact of N-Piperazinyl Substitution: Modification of the unsubstituted nitrogen of the piperazine ring significantly alters the pharmacological profile. The introduction of various alkyl or arylalkyl chains can modulate the affinity and selectivity for different receptor subtypes.
-
Dopamine Receptor Selectivity: Several analogs exhibit a notable preference for the D3 receptor over the D2 receptor, a desirable characteristic for the development of atypical antipsychotics with a lower risk of extrapyramidal side effects.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This in vitro assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate.
-
Total Binding: Wells contain assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Wells contain assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Test Compound: Wells contain serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: The plate is incubated at 25°C for 60 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. Filters are washed with ice-cold wash buffer.
-
Scintillation Counting: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured in counts per minute (CPM).
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from a concentration-response curve. The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Models for Anxiolytic and Antidepressant Activity
1. Elevated Plus-Maze (EPM) for Anxiolytic Activity:
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Animals are treated with the test compound or vehicle. After a set period, each animal is placed at the center of the maze, and its behavior is recorded for 5 minutes.
-
Parameters Measured: Time spent in the open arms and the number of entries into the open arms.
-
Interpretation: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
2. Forced Swim Test (FST) for Antidepressant Activity:
This test is based on the principle of behavioral despair.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Animals are treated with the test compound or vehicle. They are then placed in the water-filled cylinder, and their behavior is observed for a set period (e.g., 6 minutes).
-
Parameter Measured: The duration of immobility.
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility.
Signaling Pathway Diagrams
The pharmacological effects of this compound and its analogs are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the 5-HT1A and Dopamine D2 receptors.
References
Head-to-Head Comparison: (3-Methoxyphenyl)(piperazin-1-yl)methanone Scaffold and Established Serotonin-Dopamine Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational chemical scaffold, (3-Methoxyphenyl)(piperazin-1-yl)methanone, and established drugs that modulate serotonin and dopamine pathways. While specific pharmacological data for the parent compound is limited, its derivatives have been explored for their potential in treating neurological disorders.[1][2] This comparison aims to contextualize the potential of this scaffold by examining it alongside well-characterized therapeutics, including serotonin-dopamine activity modulators (SDAMs) and selective serotonin reuptake inhibitors (SSRIs).
Introduction to this compound
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of novel pharmaceutical agents targeting the central nervous system.[1][2] Its structure, featuring a methoxyphenyl group linked to a piperazine core, is a common motif in compounds designed to interact with neurotransmitter receptors. Researchers have utilized this scaffold in the development of potential antidepressants and anxiolytics, capitalizing on its presumed ability to modulate serotonin and dopamine systems.[1][2]
Comparative Analysis with Established Drugs
To understand the potential therapeutic profile of compounds derived from the this compound scaffold, we will compare it with established drugs that have well-defined mechanisms of action and clinical efficacy. This comparison will focus on receptor binding affinities, a critical determinant of a drug's pharmacological effects.
Established Serotonin-Dopamine Activity Modulators (SDAMs)
SDAMs are a class of drugs that act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and antagonists at 5-HT2A receptors.[3][4] This unique profile is thought to contribute to their efficacy in treating a range of psychiatric disorders, including schizophrenia and major depressive disorder.[3][5]
Table 1: Receptor Binding Affinities (Ki, nM) of Established SDAMs
| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine D2 | 0.34[6][7] | 0.30[8] | 0.49[9] |
| Dopamine D3 | 0.8[7] | 1.1[8] | 0.085[9] |
| Serotonin 5-HT1A | 1.7[7] | 0.12[8] | 2.6[9] |
| Serotonin 5-HT2A | 3.4[7] | 0.47[8] | 18.8[10] |
| Serotonin 5-HT2B | 0.36[7] | 1.9[8] | 0.58[10] |
| Serotonin 5-HT7 | High Affinity | 3.7[8] | - |
| Adrenergic α1B | - | 0.17[8] | - |
| Adrenergic α2C | - | 0.59[8] | - |
| Histamine H1 | 61 | 19[11] | 23.2[10] |
A lower Ki value indicates a higher binding affinity.
Established Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a cornerstone in the treatment of depression and anxiety disorders.[12] Their primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[13][14]
Table 2: Transporter and Receptor Binding Affinities (Ki, nM) of Established SSRIs
| Target | Sertraline | Escitalopram |
| Serotonin Transporter (SERT) | High Affinity[13] | 2.1[15] |
| Dopamine Transporter (DAT) | ~20% occupancy at high doses[13] | - |
| Norepinephrine Transporter (NET) | Low Affinity | Low Affinity |
| Sigma σ1 Receptor | High Affinity[13] | 200-430[15] |
| Histamine H1 Receptor | - | >2000[15] |
| Adrenergic α1 Receptor | - | >2000[15] |
Signaling Pathways and Experimental Workflows
The interaction of these drugs with their respective targets initiates complex intracellular signaling cascades. The following diagrams illustrate the generalized signaling pathway for SDAMs and a typical experimental workflow for determining receptor binding affinity.
Caption: Generalized signaling pathway of a Serotonin-Dopamine Activity Modulator (SDAM).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Materials:
- Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
- Radioligand specific for the receptor (e.g., [³H]spiperone for D2 receptors).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
- Test compound at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
- 96-well filter plates.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control.
- Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Allow the filters to dry, then add a scintillation cocktail to each well.
- Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Discussion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. Its structural similarity to portions of established serotonin-dopamine modulators suggests that derivatives could be synthesized to target a range of monoamine receptors.
Future research should focus on synthesizing a library of compounds based on this scaffold and characterizing their pharmacological profiles through comprehensive in vitro and in vivo studies. By systematically modifying the methoxyphenyl and piperazine moieties, it may be possible to fine-tune the receptor binding affinities and functional activities to achieve a desired therapeutic effect, potentially with an improved side-effect profile compared to existing medications. The detailed data provided for the established drugs in this guide can serve as a benchmark for these future drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Serotonin-Dopamine Activity Modulators (SDAMs): Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Serotonin-Dopamine Activity Modulators (SDAMs) for Schizophrenia [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest updates on the serotonergic system in depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sertraline - Wikipedia [en.wikipedia.org]
- 14. Escitalopram - Wikipedia [en.wikipedia.org]
- 15. [Mechanisms of action of antidepressants: new data from Escitalopram] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3-Methoxyphenyl)(piperazin-1-yl)methanone Derivatives as CNS Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The (3-Methoxyphenyl)(piperazin-1-yl)methanone scaffold serves as a versatile template in medicinal chemistry for the development of potent and selective ligands targeting various central nervous system (CNS) receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure, with a focus on their affinity for serotonin and dopamine receptors. The information presented herein is compiled from various studies and is intended to aid researchers in the design of novel therapeutic agents.
Core Scaffold and Rationale
This compound is a key intermediate in the synthesis of bioactive molecules, particularly those aimed at treating neurological and psychiatric disorders such as depression, anxiety, and psychosis.[1] Its piperazine and methoxyphenyl moieties are common pharmacophoric elements that interact with aminergic G-protein coupled receptors (GPCRs). SAR studies on this scaffold have been instrumental in designing more effective and selective drug candidates.[1]
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of various derivatives of this compound for key CNS receptors. These derivatives, often featuring an arylpiperazine structure, have shown significant affinity for serotonin (5-HT) and dopamine (D) receptors.
Table 1: Serotonin 5-HT1A Receptor Affinity of Arylpiperazine Derivatives
| Compound | Modification from Core Scaffold | Receptor Affinity (Ki, nM) | Selectivity Profile | Reference |
| 1h | Bicyclohydantoin moiety linked via a methyl group to the piperazine nitrogen | 31.7 | High selectivity over α1, D2, and 5-HT2A receptors (Ki > 1000 nM) | [2] |
| 8 | Adamantanamine linked via a propyl group to the piperazine nitrogen | 1.2 | Highly selective for 5-HT1A | [3] |
| 10 | Memantine linked via a propyl group to the piperazine nitrogen | 21.3 | Highly selective for 5-HT1A | [3] |
| 2a, 2c, 2f, 2g, 2h | Cycloalkyl amide fragments linked to the piperazine nitrogen | 0.12 - 0.63 | Devoid of antagonist activity at α1-adrenergic receptors | [4] |
Table 2: Dopamine D2 and D3 Receptor Affinity of Arylpiperazine Derivatives
| Compound | Modification from Core Scaffold | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs D2 Selectivity | Reference |
| WC-10 | N-(4-(dimethylamino)butyl)benzamide linked to the piperazine nitrogen | Moderate | High | D3 selective | [5] |
| Various Analogs | N-alkylated 1-(2-methyoxyphenyl)piperazines with variations in the spacer and aryl moiety | - | Markedly improved affinity and selectivity | D3 preferring | [6] |
| Enantiomers R-22 & S-22 | 2,3-diCl-phenylpiperazine with a modified linker and heterobiarylamide | - | High (Ki ≈ 1 nM) | ~400-fold selective for D3 over D2 | [7] |
Key Structure-Activity Relationship Insights
-
Influence of the Piperazine Substituent: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of both affinity and selectivity.
-
Bulky, lipophilic groups such as adamantane and cycloalkyl amides can significantly enhance affinity for the 5-HT1A receptor.[3][4]
-
The length of the alkyl chain linking the piperazine to another pharmacophore is crucial for 5-HT1A/α1 affinity and selectivity, with a shorter linker (n=1) being optimal in some series.[2]
-
-
Role of the Aryl Moiety: Modifications to the methoxyphenyl ring or its replacement with other aryl or heteroaryl systems can modulate receptor affinity and selectivity.
-
Dopamine Receptor Selectivity: For dopamine D2 and D3 receptors, subtle changes in the linker and the terminal aryl moiety can lead to significant improvements in D3 receptor selectivity.[6][7] An extended and more linear conformation in the spacer region appears to be important for D3 selectivity.[6]
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay for 5-HT1A Receptors (Generalized Protocol)
-
Tissue Preparation: Membranes are prepared from brain regions rich in the target receptor (e.g., hippocampus or cerebral cortex) or from cell lines stably expressing the human recombinant receptor.[2]
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in a suitable buffer.
-
Competition: The ability of the test compounds (unlabeled) to displace the radioligand is measured by adding them to the incubation mixture at various concentrations.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for a G-protein coupled receptor like 5-HT1A and a typical workflow for a competitive binding assay.
Caption: Generalized GPCR signaling pathway for a Gi/o-coupled receptor like 5-HT1A.
Caption: Typical experimental workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective ligands for serotonin and dopamine receptors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the core structure, particularly at the distal piperazine nitrogen and the aryl moiety, can be used to fine-tune the pharmacological profile of these compounds. The data and experimental context provided herein aim to support the rational design of novel CNS-active agents with improved therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone's Binding Affinity to 5-HT1A Receptors
For Immediate Release: A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This publication provides a detailed comparison of the binding affinity of (3-Methoxyphenyl)(piperazin-1-yl)methanone, also known as WAY-100135, to the serotonin 1A (5-HT1A) receptor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of experimental data to facilitate informed decisions in the selection of reference compounds for 5-HT1A receptor research. The data presented herein is compiled from various scientific publications and is supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to this compound (WAY-100135)
This compound, or WAY-100135, is a well-characterized phenylpiperazine derivative that acts as an antagonist at 5-HT1A receptors.[1] Its affinity for this receptor subtype has been extensively studied, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor. This guide will compare its binding profile to other standard 5-HT1A receptor ligands, including agonists, partial agonists, and other antagonists.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the binding affinities of WAY-100135 and other key 5-HT1A receptor ligands, providing a clear comparison of their potencies.
| Compound Name | Common Synonym(s) | Ligand Type | Binding Affinity (Kᵢ in nM) | Binding Affinity (IC₅₀ in nM) | Species/Tissue | Radioligand |
| This compound | WAY-100135 | Antagonist | - | 34 (racemate)[1] | Rat Hippocampus | [³H]8-OH-DPAT |
| (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide | (S)-WAY-100135 | Antagonist | - | 15[2] | - | - |
| WAY-100635 | - | Antagonist | 0.39[3] | 0.91[3] | Human (recombinant) | [³H]8-OH-DPAT |
| 8-Hydroxy-2-(dipropylamino)tetralin | 8-OH-DPAT | Agonist | - | 0.6[4] | Human (recombinant) | - |
| Serotonin | 5-HT | Endogenous Agonist | - | 1.8[4] | Human (recombinant) | - |
| Buspirone | - | Partial Agonist | 13.5 | - | Human (recombinant) | [³H]8-OH-DPAT |
| Spiperone | - | Antagonist / Inverse Agonist | - | - | - | - |
| Ketanserin | - | Antagonist | - | 2400[4] | Human (recombinant) | - |
Note: Binding affinities can vary depending on the experimental conditions, such as the radioligand used, the tissue preparation (native vs. recombinant receptors), and the species. The data presented here are for comparative purposes.
Experimental Protocols
A comprehensive understanding of the experimental methodology is crucial for interpreting binding affinity data. Below is a detailed protocol for a typical radioligand binding assay used to determine the affinity of compounds for the 5-HT1A receptor.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT, a high-affinity 5-HT1A receptor agonist.
-
Test Compound: this compound (WAY-100135) and other comparison compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Instrumentation: 96-well plates, filtration apparatus (e.g., Brandel or Tomtec cell harvester), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT1A receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]8-OH-DPAT at a concentration near its Kₑ), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]
-
Visualizing Key Pathways and Processes
To further aid in the understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[6] Its activation triggers a cascade of intracellular events that modulate neuronal activity.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Experimental Workflow for Binding Assay.
Conclusion
This guide provides a comparative overview of the binding affinity of this compound (WAY-100135) for the 5-HT1A receptor, alongside data for other key ligands. The detailed experimental protocol and visual diagrams of the signaling pathway and experimental workflow offer a robust resource for researchers. The presented data confirms that WAY-100135 is a potent antagonist for the 5-HT1A receptor, and its well-defined binding characteristics make it a suitable reference compound for in vitro and in vivo studies aimed at elucidating the role of this important neurotransmitter receptor.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone: In Vitro and In Vivo Findings
(3-Methoxyphenyl)(piperazin-1-yl)methanone , also known as 1-(3-Methoxybenzoyl)piperazine , is a synthetic compound that has garnered interest within the scientific community for its potential applications in the development of novel therapeutics, particularly for neurological disorders. This guide provides a comprehensive comparison of the available in vitro and in vivo research findings for this compound, offering researchers, scientists, and drug development professionals a consolidated resource for its pharmacological profile.
While direct and extensive studies on this compound are limited, research on structurally similar methoxyphenylpiperazine derivatives provides valuable insights into its potential biological activity. These compounds are frequently investigated for their interaction with neurotransmitter systems, suggesting that this compound may also exhibit activity as an antidepressant or anxiolytic agent.
In Vitro Data Summary
Table 1: Hypothetical In Vitro Profile of this compound (Based on Analog Data)
| Target | Assay Type | Predicted Activity |
| Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) | Radioligand Binding Assay | Potential for moderate to high affinity |
| Dopamine D₂ Receptor | Radioligand Binding Assay | Potential for moderate affinity |
Note: This table is predictive and based on the activity of structurally related compounds. Further experimental validation is required.
In Vivo Data Summary
Similarly, dedicated in vivo studies detailing the behavioral or physiological effects of this compound are scarce. Preclinical studies on related methoxyphenylpiperazine derivatives have often utilized rodent models to assess potential antidepressant and anxiolytic properties.
Table 2: Anticipated In Vivo Models and Potential Outcomes for this compound
| Animal Model | Administration Route | Potential Observed Effects |
| Mouse | Intraperitoneal (i.p.) | Reduction in immobility time in the Forced Swim Test or Tail Suspension Test (Antidepressant-like effect) |
| Rat | Oral (p.o.) or i.p. | Increased time spent in open arms of the Elevated Plus Maze (Anxiolytic-like effect) |
Note: This table outlines potential experimental setups and expected outcomes based on the pharmacological class of the compound. Specific dosage and efficacy data are not yet established.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₁ₐ or D₂ receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions) is used for the binding reaction.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ or [³H]-Spiperone for D₂) is incubated with the prepared membranes and varying concentrations of the test compound, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vivo Forced Swim Test (FST) Protocol
-
Animals: Male mice (e.g., C57BL/6 strain) are typically used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are administered this compound or a vehicle control at a specified time before the test (e.g., 30-60 minutes).
-
Each mouse is individually placed in the water-filled cylinder for a 6-minute session.
-
The duration of immobility (defined as the time the mouse remains floating with only minimal movements necessary to keep its head above water) is recorded during the last 4 minutes of the session.
-
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing the Research Landscape
To better understand the potential mechanisms and experimental approaches for evaluating this compound, the following diagrams are provided.
Caption: Workflow for in vitro characterization.
Caption: Experimental workflow for in vivo testing.
Caption: Potential mechanism of action.
Enantioselective Effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone Stereoisomers: A Comparative Analysis
A detailed examination of the potential stereoselective pharmacology of (3-Methoxyphenyl)(piperazin-1-yl)methanone enantiomers based on structure-activity relationships of analogous compounds.
Projected Receptor Binding Affinities
Based on studies of analogous chiral methoxyphenylpiperazine compounds, it is anticipated that the enantiomers of this compound would display differential binding affinities for various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors. The three-dimensional arrangement of the methoxyphenyl and piperazinyl methanone moieties is expected to result in distinct interactions within the chiral binding pockets of these G-protein coupled receptors.
Table 1: Projected Receptor Binding Affinities (Ki in nM) of this compound Enantiomers
| Receptor Subtype | (R)-(3-Methoxyphenyl)(piperazin-1-yl)methanone (Projected) | (S)-(3-Methoxyphenyl)(piperazin-1-yl)methanone (Projected) | Reference Compound (Analog) |
| 5-HT1A | Lower Affinity | Higher Affinity | Chiral Arylpiperazines[1][2] |
| 5-HT2A | Higher Affinity | Lower Affinity | Chiral Arylpiperazines[1] |
| D2 | Variable | Variable | Chiral Piperazine Derivatives[3] |
| D3 | Variable | Variable | Chiral Piperazine Derivatives[3] |
| α1-Adrenergic | Lower Affinity | Higher Affinity | Chiral Arylpiperazines[2] |
Note: The projected affinities are based on general trends observed for structurally related chiral compounds and represent a hypothesis in the absence of direct experimental data for the title compound. "Higher" and "Lower" affinity are relative terms.
Experimental Protocols
To empirically determine the enantioselective effects of this compound stereoisomers, a series of in vitro and in vivo experiments would be required. A foundational experiment would be the radioligand binding assay to ascertain the binding affinities of each enantiomer at a panel of relevant receptors.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for a specific receptor subtype (e.g., 5-HT1A receptor).
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
(R)- and (S)-enantiomers of this compound.
-
Non-specific binding control (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Assay Setup: In a multi-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (either the R- or S-enantiomer).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., serotonin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) from the IC50 value and the concentration and Kd of the radioligand.
-
Visualizations
To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (3-Methoxyphenyl)(piperazin-1-yl)methanone Against Ketanserin for 5-HT2A Receptor Antagonism
This guide provides a comparative analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone against the well-established reference compound, Ketanserin, focusing on their activity as antagonists for the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of treatments for various neuropsychiatric conditions.[1] This document is intended for researchers and professionals in drug development, offering a side-by-side look at the pharmacological and physicochemical properties of these two compounds, supported by detailed experimental protocols.
Compound Profiles
| Property | This compound | Ketanserin |
| Molecular Formula | C12H16N2O2 | C22H22FN3O3 |
| Molecular Weight | 220.27 g/mol | 395.4 g/mol |
| IUPAC Name | This compound | 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl} |
| -1H-quinazoline-2,4-dione | ||
| Primary Target | Serotonin Receptor Ligand | Selective 5-HT2A Antagonist[2][3] |
Pharmacological Data: A Comparative Overview
The following tables summarize the in vitro binding affinities and functional antagonist activities of both compounds at the human 5-HT2A receptor.
Table 1: In Vitro Receptor Binding Affinity
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Source |
| This compound | 5-HT2A | Data Not Available | Data Not Available | - | - |
| Ketanserin | 5-HT2A | 2.5[2] | 0.35 - 0.77[4] | [³H]ketanserin[4] | IUPHAR/BPS Guide to PHARMACOLOGY[4] |
Table 2: In Vitro Functional Antagonist Activity
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For the Gq-coupled 5-HT2A receptor, this is often a measurement of the inhibition of serotonin-induced calcium mobilization.
| Compound | Assay Type | IC₅₀ (nM) | Agonist | Cell Line | Source |
| This compound | Calcium Flux | Data Not Available | Serotonin | HEK293 or CHO | - |
| Ketanserin | Calcium Flux | ~1.04[4] | Serotonin | HEK293[4] | IUPHAR/BPS Guide to PHARMACOLOGY[4] |
Signaling and Experimental Visualizations
To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and experimental workflows.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like serotonin initiates a signaling cascade through the Gq/11 protein.[1][5] This leads to the activation of Phospholipase C (PLC), which subsequently results in an increase in intracellular calcium.[1] Antagonists like Ketanserin block this initial receptor activation.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for a competitive binding assay to determine a compound's affinity for the 5-HT2A receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]ketanserin) by the test compound.[5]
Caption: Workflow for a 5-HT2A Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram shows the general procedure for a functional assay that measures changes in intracellular calcium levels upon receptor activation and its inhibition by an antagonist.[6][7]
Caption: General Workflow for a Calcium Mobilization Assay.
Detailed Experimental Protocols
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for competitive binding assays using [³H]ketanserin.[5][8]
-
Membrane Preparation : Membranes are prepared from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[9]
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture : In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]ketanserin (final concentration ~0.5 nM).[10]
-
50 µL of the membrane preparation (10-20 µg protein).
-
-
Incubation : Incubate the plates for 60 minutes at room temperature.[10]
-
Filtration : Rapidly filter the reaction mixture through GF/B filter plates pre-soaked in 0.5% polyethyleneimine.[8]
-
Washing : Wash the filters three times with 200 µL of cold assay buffer.
-
Detection : Dry the filter plates, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.[5]
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.[6][7]
-
Cell Plating : Seed HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight.[6]
-
Dye Loading : Remove the culture medium and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 45-60 minutes at 37°C.[6]
-
Compound Addition : Add 25 µL of the test compound or reference antagonist (Ketanserin) at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.[7]
-
Agonist Stimulation : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Measurement : Inject a pre-determined EC80 concentration of serotonin into the wells and continue to record the fluorescence signal for 60-180 seconds to capture the peak response.[7]
-
Data Analysis : Determine the peak fluorescence response for each well. Normalize the data, with the agonist-only wells representing 0% inhibition. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.[6]
Conclusion
Ketanserin is a potent and well-characterized 5-HT2A antagonist, making it an excellent reference compound for benchmarking novel ligands.[11] While this compound is identified as a versatile chemical intermediate for developing neurologically active agents, its specific pharmacological data as a 5-HT2A antagonist is not publicly documented and requires experimental validation using the protocols outlined above.[12] This guide provides the necessary framework for researchers to conduct a direct, quantitative comparison and thereby determine the relative potency and efficacy of this compound at the 5-HT2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-HT2A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (3-Methoxyphenyl)(piperazin-1-yl)methanone
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (3-Methoxyphenyl)(piperazin-1-yl)methanone (CAS Number: 100939-89-7), ensuring compliance with safety regulations and the protection of personnel and the environment.
Hazard Assessment and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
The piperazine moiety itself is associated with corrosive properties and can cause severe skin burns and eye damage.[3][4][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. If dust is generated, a respirator may be necessary. |
Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7][8]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste.[9] The container should be made of a material compatible with the chemical and have a secure lid.[6][10] The original product container is often a suitable choice for the waste.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[6][12]
-
Waste Transfer: Carefully transfer the waste solid into the designated container, avoiding the creation of dust. Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.[13]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, to avoid unforeseen reactions.[11]
Storage and Disposal
Interim Storage:
-
The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area.[10][12]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the storage of this waste complies with all institutional and local regulations regarding hazardous waste accumulation times.[9]
Final Disposal:
-
Do not dispose of this compound in the regular trash or down the drain.[6][7]
-
Disposal must be handled by a licensed and approved hazardous waste disposal company.[14]
-
The likely method of disposal for this type of organic chemical waste is high-temperature incineration.
-
Follow your institution's procedures for requesting a hazardous waste pickup.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect Waste: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. boomwaste.com [boomwaste.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (3-Methoxyphenyl)(piperazin-1-yl)methanone
Disclaimer: No specific Safety Data Sheet (SDS) for (3-Methoxyphenyl)(piperazin-1-yl)methanone was found. The following guidance is based on the safety profiles of structurally similar compounds, including various piperazine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
Based on data from related piperazine compounds, this compound should be treated as a hazardous substance. Primary hazards are expected to include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Protection Against |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. | Chemical splashes to the eyes and face.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Direct skin contact and potential absorption.[5][6] |
| Body Protection | A lab coat or chemical-resistant apron. | Contamination of personal clothing and skin.[5] |
| Respiratory Protection | A suitable respirator should be used in case of insufficient ventilation or when dealing with aerosols or vapors. Work should ideally be conducted in a fume hood. | Inhalation of dust, aerosols, or vapors.[5][7] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Experimental Protocols
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the SDS for structurally similar compounds to understand the potential hazards.[4]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Confirm that an eyewash station and a safety shower are readily accessible.[5]
-
-
Handling:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5]
-
Container Management: Keep the container tightly closed when not in use.
-
Weighing and Transfer: Perform all weighing and transfer operations within a fume hood to control exposure to dust or vapors.
-
Safe Practices: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Due to its presumed toxicity and the presence of nitrogen-containing heterocyclic rings, this compound and its containers must be disposed of as hazardous chemical waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this chemical waste with other waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including contaminated consumables like pipette tips and weighing paper, in a dedicated hazardous waste container.[4]
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Irritant," "Toxic").[8]
-
-
Spill Management:
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.[4]
-
-
Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
-
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
